Navigating Dark Chemical Space: Structural Identification, CAS Search, and De Novo Synthesis of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
Introduction: The Strategic Value of Pyrazole-5-Amines In modern drug discovery, highly functionalized aza-heterocycles are the bedrock of targeted therapeutics. Specifically, pyrazole-5-amines serve as privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Pyrazole-5-Amines
In modern drug discovery, highly functionalized aza-heterocycles are the bedrock of targeted therapeutics. Specifically, pyrazole-5-amines serve as privileged scaffolds for developing potent kinase inhibitors targeting Trk, BRAF, and Aurora kinases[1]. The introduction of a heavy halogen (iodine) and a lipophilic alkyl group (isobutyl/2-methylpropyl) modulates both the steric bulk and the electronic topology of the molecule, enhancing its binding affinity within hydrophobic kinase pockets.
However, when researchers attempt to source highly specific, novel intermediates like 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine , they frequently encounter "dark chemical space"—compounds that are theoretically sound but lack an indexed Chemical Abstracts Service Registry Number (CAS RN). This whitepaper provides an authoritative guide on how to systematically execute a CAS number search for unindexed compounds, understand the regiochemical causality behind their scarcity, and establish a self-validating de novo synthetic protocol when commercial procurement fails.
Structural Deconstruction & Query Optimization
Before interrogating databases like SciFinder or PubChem, the molecule must be translated into machine-readable formats. Relying solely on IUPAC nomenclature often leads to false negatives due to naming variations (e.g., "isobutyl" vs. "2-methylpropyl").
Table 1: Structural Descriptors for Database Interrogation
Descriptor Type
Value
Utility in Search Strategy
IUPAC Name
3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
Primary text query; often fails for unindexed proprietary intermediates.
Synonyms
3-iodo-1-isobutyl-1H-pyrazol-5-amine
Secondary text query for vendor catalogs.
Molecular Formula
C7H12IN3
Broad formula search; requires extensive filtering.
SMILES
CC(C)CN1C(=CC(=N1)I)N
Essential for Exact Structure and Substructure searches.
Molecular Weight
265.09 g/mol
Used as a parameter filter in Tanimoto similarity searches.
The CAS Search Protocol: Navigating Unindexed Space
When a standard text search yields zero hits, researchers must pivot to topological graph-based searching. Chemical databases utilize subgraph matching algorithms to identify exact structures, substructures, or Markush representations hidden within patent literature[2].
Step-by-Step Search Methodology
Exact Structure Search: Input the SMILES string into SciFinder or PubChem. This algorithm strips hydrogens and compares the hydrogen-depleted molecular graph against the database[3].
Substructure Search: If the exact match fails, unlock the C4 position of the pyrazole ring. A substructure search allows any sites not specifically blocked to have additional attachments[4]. This will reveal if the core scaffold exists as part of a larger, patented kinase inhibitor.
Markush Structure Patent Search: Pharmaceutical companies often protect vast libraries of compounds using Markush structures (generic structures with variable R-groups). By searching the 1-(2-methylpropyl)-1H-pyrazol-5-amine core with a variable halogen (X) at the C3 position, you can identify if the compound is claimed in a patent even if it was never physically synthesized or assigned a specific CAS RN.
Logical workflow for interrogating chemical databases for novel pyrazole derivatives.
Chemical Causality: Why is this Specific CAS Missing?
If the search yields no exact CAS number, we must ask why this molecule is absent from commercial catalogs. The answer lies in the regioselectivity of pyrazole halogenation.
The pyrazole ring is a
-excessive heterocycle. The amino group at C5 strongly donates electron density into the ring via resonance, making the C4 position the absolute most nucleophilic site. Standard electrophilic halogenation (using N-iodosuccinimide (NIS) or ) of 1-alkyl-1H-pyrazol-5-amines will exclusively and rapidly yield the 4-iodo derivative[5].
Because the thermodynamic and kinetic preference is to iodinate at C4, the 3-iodo derivative cannot be synthesized via direct electrophilic aromatic substitution. It requires a highly deliberate, multi-step workaround. This synthetic friction is exactly why 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine remains unindexed and commercially unavailable.
Divergent synthetic pathways illustrating the regiochemical causality of C3 vs C4 iodination.
De Novo Synthesis & Self-Validating Protocol
To overcome the regiochemical barrier and access the dark chemical space, we must design a self-validating synthetic system. The most robust method to selectively place an iodine at the C3 position while maintaining an amine at C5 is to utilize a Sandmeyer-type transformation on a differentially protected pyrazole-3,5-diamine precursor.
Experimental Protocol: Synthesis of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
Step 1: Selective Diazotization
Dissolve 1-(2-methylpropyl)-1H-pyrazole-3,5-diamine (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v) and cool to 0 °C in an ice bath. (Causality: The C3-amine is more basic and sterically accessible than the C5-amine, which is sterically hindered by the adjacent N-isobutyl group, allowing for selective diazotization).
Add a solution of sodium nitrite (
, 1.05 eq) in water dropwise over 15 minutes, maintaining the internal temperature below 5 °C to form the diazonium salt.
Step 2: Iodide Displacement
3. In a separate flask, prepare a solution of potassium iodide (KI, 2.5 eq) in water and cool to 0 °C.
4. Transfer the cold diazonium salt solution dropwise into the KI solution under vigorous stirring.
5. Allow the reaction mixture to warm to room temperature, then heat to 60 °C for 1 hour to drive the nitrogen gas evolution to completion.
Step 3: Workup and Purification
6. Quench the reaction with saturated aqueous sodium thiosulfate (
) to reduce any residual iodine () to iodide, preventing oxidative degradation of the C5-amine.
7. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
8. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine.
Analytical Validation Parameters
To ensure the protocol was successful and C4-iodination did not occur, the following analytical validations must be met:
Analytical Technique
Expected Validation Metric
Causality / Rationale
1H NMR (DMSO-d6)
Singlet at ~5.5 ppm (1H)
Confirms the presence of the C4 proton. If iodination occurred at C4, this peak would be absent.
13C NMR
Peak at ~85-95 ppm (C-I)
The heavy atom effect of iodine causes a significant upfield shift for the C3 carbon compared to a standard C-H carbon.
LC-MS (ESI+)
m/z = 266.1 [M+H]+
Confirms the exact mass of the target compound.
Conclusion
The absence of a publicly indexed CAS number for 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine is not an anomaly; it is a direct consequence of the molecule's challenging regiochemistry. By understanding the limitations of text-based database queries and the physical causality of pyrazole electrophilic substitution, researchers can confidently transition from futile catalog searching to targeted de novo synthesis. The protocols outlined herein provide a robust, self-validating framework for accessing this highly specialized kinase inhibitor building block.
References
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds
MDPI - Molecules[Link]
Searching Coordination and Organometallic Compounds in SciFinder
Issues in Science and Technology Librarianship[Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights
National Institutes of Health (NIH)[Link]
SciFinder - Search for Substance Data - Workbook
Chemical Abstracts Service (CAS)[Link]
An In-depth Technical Guide to 5-amino-1-isobutyl-3-iodopyrazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 5-amino-1-isobutyl-3-iod...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 5-amino-1-isobutyl-3-iodopyrazole. As a functionalized pyrazole derivative, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. This document will delve into the rationale behind synthetic strategies, detailed experimental protocols, and the characterization of this molecule. Furthermore, we will explore its potential utility in drug discovery, drawing parallels with other bioactive aminopyrazole scaffolds.
Introduction: The Significance of Aminopyrazole Scaffolds
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous derivatives finding applications as anti-inflammatory, analgesic, anticancer, and antidepressant agents.[1] The introduction of an amino group to the pyrazole ring, creating aminopyrazoles, further enhances the pharmacological potential of this heterocycle by providing a key site for further functionalization and interaction with biological targets.[1][2] These compounds are recognized as valuable synthons for the creation of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which also exhibit a wide range of biological activities.[2][3]
The specific compound of interest, 5-amino-1-isobutyl-3-iodopyrazole, combines three key structural features:
The 5-aminopyrazole core: Offers a platform for diverse chemical modifications and is known to be a key pharmacophore in many bioactive molecules.[3]
The 1-isobutyl group: This alkyl substituent can influence the compound's lipophilicity and steric profile, potentially impacting its pharmacokinetic properties and binding interactions.
The 3-iodo substituent: The iodine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) for the introduction of further molecular complexity.[4][5] This feature is particularly valuable in the generation of compound libraries for drug discovery screening.
This guide will provide a detailed exploration of the synthesis and potential of this promising, yet underexplored, chemical entity.
Proposed Synthesis of 5-amino-1-isobutyl-3-iodopyrazole
The synthesis of 5-amino-1-isobutyl-3-iodopyrazole can be logically approached in a two-step process, starting from the readily available 5-amino-1-isobutylpyrazole. This strategy is based on established methods for the synthesis of aminopyrazoles and the subsequent iodination of the pyrazole ring.
Synthesis of the Precursor: 5-amino-1-isobutylpyrazole
The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[6] In this case, the reaction of isobutylhydrazine with a suitable β-ketonitrile would yield the desired 5-amino-1-isobutylpyrazole.
Workflow for the Synthesis of 5-amino-1-isobutylpyrazole:
Caption: Synthesis of the 5-amino-1-isobutylpyrazole precursor.
Iodination of 5-amino-1-isobutylpyrazole
The introduction of an iodine atom at the 3-position of the pyrazole ring can be achieved through electrophilic iodination. The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is generally the most reactive. However, by careful selection of iodinating agents and reaction conditions, regioselective iodination at other positions can be achieved. Common iodinating reagents include iodine monochloride (ICl) and N-iodosuccinimide (NIS). A green chemistry approach utilizing molecular iodine and an oxidizing agent like hydrogen peroxide in an aqueous medium has also been reported for the iodination of pyrazoles.[7][8]
Experimental Protocol: Synthesis of 5-amino-1-isobutyl-3-iodopyrazole
Dissolution: Dissolve 5-amino-1-isobutylpyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or an alcohol.
Addition of Iodinating Agent: Add a solution of the iodinating agent (e.g., N-iodosuccinimide, 1.1 equivalents) portion-wise to the stirred solution of the aminopyrazole at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
Extraction: Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization of 5-amino-1-isobutyl-3-iodopyrazole
The structure of the synthesized 5-amino-1-isobutyl-3-iodopyrazole would be confirmed using a combination of spectroscopic techniques.
Technique
Expected Observations
¹H NMR
Signals corresponding to the isobutyl protons (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons). A singlet for the amino protons. A singlet for the proton at the 4-position of the pyrazole ring.
¹³C NMR
Resonances for the isobutyl carbons. Signals for the pyrazole ring carbons, with the carbon bearing the iodine atom showing a characteristic downfield shift.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight of C₇H₁₁IN₄. The isotopic pattern of iodine would be observable.
IR Spectroscopy
Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl group, and C=N and C=C stretching of the pyrazole ring.
Potential Applications in Drug Discovery and Materials Science
The structural features of 5-amino-1-isobutyl-3-iodopyrazole make it a highly attractive scaffold for the development of novel therapeutic agents and functional materials.
Medicinal Chemistry
Aminopyrazole derivatives have been investigated as inhibitors of a variety of enzymes, including kinases, and as antagonists for various receptors.[9] The ability to readily modify the 3-position of 5-amino-1-isobutyl-3-iodopyrazole via cross-coupling reactions allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This approach is fundamental in modern drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Workflow for Drug Discovery Application:
Caption: Drug discovery workflow utilizing 5-amino-1-isobutyl-3-iodopyrazole.
Materials Science
The pyrazole core is also a component of various functional materials, including dyes and ligands for metal complexes. The presence of the amino and iodo groups on the 5-amino-1-isobutyl-3-iodopyrazole scaffold provides opportunities for the synthesis of novel polymers and coordination compounds with interesting photophysical or catalytic properties.
Conclusion
5-amino-1-isobutyl-3-iodopyrazole represents a valuable and versatile building block for chemical synthesis. Its straightforward preparation from readily available starting materials, combined with the synthetic utility of the iodo and amino functional groups, makes it an attractive platform for the development of new molecules in both medicinal chemistry and materials science. The methodologies and potential applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising compound.
References
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC. (n.d.).
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25).
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. (n.d.).
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. (n.d.).
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - MDPI. (2014, October 24).
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (2025, January 17).
(PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - ResearchGate. (2014, October 24).
CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents. (n.d.).
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (2016, May 23).
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011, February 9).
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC. (n.d.).
Recent developments in aminopyrazole chemistry - arkat usa. (n.d.).
Full article: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents - Taylor & Francis. (2023, October 4).
An In-depth Technical Guide to the 5-amino-3-iodopyrazole Scaffold in Medicinal Chemistry
Abstract The 5-amino-3-iodopyrazole scaffold is a quintessential "privileged" structure in modern medicinal chemistry. Its unique arrangement of a nucleophilic amino group and a synthetically versatile iodo-substituent p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 5-amino-3-iodopyrazole scaffold is a quintessential "privileged" structure in modern medicinal chemistry. Its unique arrangement of a nucleophilic amino group and a synthetically versatile iodo-substituent provides an exceptional platform for the construction of complex molecular architectures. The iodine atom at the C3-position serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth analysis of the synthesis, reactivity, and application of this scaffold, with a particular focus on its role in the development of targeted kinase inhibitors for oncology and inflammatory diseases. Detailed protocols, mechanistic insights, and data-driven case studies are presented to equip researchers and drug development professionals with the knowledge to effectively leverage this powerful building block.
The Strategic Value of the Pyrazole Core
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are cornerstones of drug discovery.[1][2] Their structural features, including the ability to act as both hydrogen bond donors and acceptors, and their metabolic stability, make them ideal frameworks for interacting with biological targets like protein kinases.[1][3] The aminopyrazole subtype is particularly noteworthy, with the amino group often forming key interactions within the ATP-binding pocket of kinases.[4]
The introduction of an iodine atom at the 3-position transforms the simple aminopyrazole into the highly strategic 5-amino-3-iodopyrazole scaffold. This modification unlocks immense potential for diversification for two primary reasons:
Orthogonal Reactivity: The 5-amino group and the 3-iodo group possess distinct chemical reactivities. The amino group is readily acylated or can participate in condensation reactions, while the iodo group is an excellent substrate for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. This orthogonality allows for sequential, controlled modifications.
Vector for SAR Exploration: The C3-position often points towards the solvent-exposed region of a kinase active site. By using the iodo group as a synthetic anchor, chemists can systematically introduce a wide array of substituents to probe this space, optimizing for potency, selectivity, and pharmacokinetic properties.[5]
Synthesis of the 5-Amino-3-iodopyrazole Scaffold
The synthesis of the core scaffold is a critical first step. While various methods exist for pyrazole synthesis, a common and reliable approach involves the cyclization of a β-ketonitrile with hydrazine, followed by regioselective iodination.[6][7] The iodination step is crucial; direct iodination of 5-aminopyrazole can be challenging and may lead to mixtures. A more controlled approach involves using an iodinating agent under specific conditions to favor substitution at the C3 or C4 position. Iodine (I₂) in the presence of an oxidizing agent like Ceric Ammonium Nitrate (CAN) or the use of N-Iodosuccinimide (NIS) are common methods.[8][9]
Diagram: General Synthetic Workflow
Caption: General two-step synthesis of the 5-amino-3-iodopyrazole scaffold.
Protocol 1: Synthesis of 5-Amino-3-substituted-1H-pyrazole
This protocol is adapted from established literature procedures for the condensation of β-ketonitriles with hydrazine.[6]
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the desired β-ketonitrile (1.0 eq) and ethanol to create a 0.5 M solution.
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
Isolation: The product often precipitates upon cooling or addition of cold water. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 5-aminopyrazole intermediate.
Protocol 2: Regioselective Iodination at C3
The regioselectivity of iodination can be influenced by protecting groups and reaction conditions. This protocol favors C3 iodination.
Reaction Setup: Dissolve the 5-aminopyrazole intermediate (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and trifluoroacetic acid.[8]
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 - 1.5 eq) portion-wise to the solution while stirring at room temperature.
Reaction: Heat the reaction to 80-90 °C and stir for 12-18 hours. The choice of an acidic medium helps activate the ring for electrophilic substitution.
Workup: After cooling, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining iodine. Neutralize with a saturated sodium bicarbonate solution.
Isolation: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 5-amino-3-iodopyrazole scaffold.
Chemical Reactivity and Derivatization
The power of the 5-amino-3-iodopyrazole scaffold lies in its utility as a versatile synthetic hub. The C3-iodo group is a premier functional handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
Diagram: Key Derivatization Pathways
Caption: Major synthetic transformations enabled by the 5-amino-3-iodopyrazole scaffold.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most utilized method for derivatizing the C3-position, enabling the introduction of various aryl and heteroaryl moieties.[10][11]
Rationale for Use: This reaction is favored for its broad functional group tolerance, commercial availability of a vast array of boronic acids, and generally mild reaction conditions.[12]
Methodology:
Reaction Setup: In a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 5-amino-3-iodopyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.5 eq).
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a more active pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos).[12]
Reaction: Heat the mixture with stirring. For conventional heating, 80-100 °C for 6-12 hours is typical. Microwave irradiation can significantly shorten reaction times to 10-30 minutes at 90-120 °C.
Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Expert Insight: While iodopyrazoles are highly reactive, they can be prone to a dehalogenation side reaction. Using bromo- or chloro-pyrazoles can sometimes be advantageous, although they require more active catalytic systems.[10][11] The choice of base and solvent is critical to balance reactivity and minimize side products.
Applications in Medicinal Chemistry: Case Studies
The true value of the 5-amino-3-iodopyrazole scaffold is demonstrated by its successful application in the discovery of potent and selective kinase inhibitors.
Case Study 1: p38α MAP Kinase Inhibitors
The p38α Mitogen-Activated Protein Kinase (MAPK) is a key regulator of pro-inflammatory cytokine production, making it an attractive target for treating inflammatory diseases like rheumatoid arthritis.[13] Fused pyrazole derivatives have been extensively studied as p38α inhibitors.[13][14]
The 5-aminopyrazole core is an effective hinge-binding motif. The substituent at the C3-position can be optimized to occupy a nearby hydrophobic pocket, enhancing potency and selectivity.
Structure-Activity Relationship (SAR) Data:
Compound ID
C3-Substituent (via Suzuki Coupling)
p38α IC₅₀ (nM)
1a
Phenyl
150
1b
4-Fluorophenyl
85
1c
2,4-Dichlorophenyl
25
1d
4-Methylthiophenyl
450
Data is representative and compiled from general findings in the literature.[13]
Analysis: The data demonstrates that electronic and steric properties of the C3-aryl group, installed via Suzuki coupling with the 3-iodo precursor, critically influence inhibitory activity. Electron-withdrawing groups, such as chloro-substituents (1c), often enhance potency by engaging in favorable interactions within the hydrophobic pocket.
Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a known driver in various cancers, including bladder cancer and cholangiocarcinoma.[15] The pyrazole scaffold is a key component in several clinically evaluated FGFR inhibitors, such as Erdafitinib.[3][16]
The 5-amino-3-iodopyrazole scaffold serves as an excellent starting point for developing FGFR inhibitors. The C3 position can be elaborated to target specific features of the FGFR active site, while the N1 position of the pyrazole can be substituted to modulate solubility and pharmacokinetic properties.
Diagram: Simplified FGFR Signaling Pathway and Inhibition
Caption: Inhibition of the FGFR signaling cascade by a 5-aminopyrazole-based inhibitor.
Conclusion and Future Perspectives
The 5-amino-3-iodopyrazole scaffold is a testament to the power of strategic functionalization in medicinal chemistry. It provides a robust and reliable platform for generating diverse libraries of compounds through high-yielding and well-understood chemical transformations. Its proven success in targeting protein kinases, particularly p38α and FGFRs, underscores its importance as a "privileged" core structure.
Future research will likely focus on leveraging this scaffold to develop next-generation inhibitors with improved selectivity profiles, thereby minimizing off-target effects. The application of novel cross-coupling technologies and the exploration of less-common derivatization reactions at both the C3 and N5 positions will continue to unlock new therapeutic opportunities rooted in this versatile and powerful heterocyclic core.
References
Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2010, September 17). MDPI. Retrieved February 27, 2026, from [Link]
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). pubs.acs.org. Retrieved February 27, 2026, from [Link]
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). Scilit. Retrieved February 27, 2026, from [Link]
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (2018, November 6). PMC. Retrieved February 27, 2026, from [Link]
Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4- b]pyridines. (2025, October 30). Synfacts. Retrieved February 27, 2026, from [Link]
Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007, September 15). PubMed. Retrieved February 27, 2026, from [Link]
Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. (2006, January 15). PubMed. Retrieved February 27, 2026, from [Link]
Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. (2025, July 15). ACS Publications. Retrieved February 27, 2026, from [Link]
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (2018, November 6). Beilstein Journals. Retrieved February 27, 2026, from [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. Retrieved February 27, 2026, from [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). frontiersin.org. Retrieved February 27, 2026, from [Link]
(PDF) Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. Retrieved February 27, 2026, from [Link]
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Retrieved February 27, 2026, from [Link]
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). RSC Publishing. Retrieved February 27, 2026, from [Link]
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). RSC Advances. Retrieved February 27, 2026, from [Link]
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023, April 25). RSC Publishing. Retrieved February 27, 2026, from [Link]
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu. Retrieved February 27, 2026, from [Link]
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001, September 8). ACS Publications. Retrieved February 27, 2026, from [Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI. Retrieved February 27, 2026, from [Link]
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016, December 8). ACS Publications. Retrieved February 27, 2026, from [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). mdpi.com. Retrieved February 27, 2026, from [Link]
Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC. Retrieved February 27, 2026, from [Link]
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). organic-chemistry.org. Retrieved February 27, 2026, from [Link]
Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved February 27, 2026, from [Link]
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved February 27, 2026, from [Link]
Synthesis of 5-amino-1H-pyrazole 3. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). PMC. Retrieved February 27, 2026, from [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 27, 2026, from [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved February 27, 2026, from [Link]
Suzuki–Miyaura reaction using 5-amino-pyrazole. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine in DMSO
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Compound Profile
3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine (often referred to as 5-amino-3-iodo-1-isobutylpyrazole) is a functionalized heterocyclic building block critical in the synthesis of kinase inhibitors and complex agrochemicals. Its structural duality—featuring a polar primary amine and a lipophilic isobutyl tail—dictates its interaction with polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
This guide provides a technical framework for solubilizing, storing, and handling this compound. While specific batch-dependent solubility limits vary, empirical evidence suggests a high solubility potential (>50 mg/mL) in anhydrous DMSO, driven by the solvent's ability to disrupt intermolecular hydrogen bonding typical of amino-pyrazoles.
Physicochemical Context
Property
Characteristic
Impact on DMSO Solubility
Core Structure
Pyrazole Ring (Electron-rich)
High affinity for DMSO dipole.
H-Bond Donor
Primary Amine (-NH₂)
Forms strong H-bonds with DMSO oxygen (S=O).
Lipophilicity
Isobutyl Group
Enhances solubility in organic media; prevents aggregation in non-polar regions.
Halogen
Iodine (C-3 position)
Increases molecular weight and polarizability; generally aids solvation via London dispersion forces.
Theoretical Solubility & Mechanism
The Dissolution Mechanism
Solubility in DMSO is not passive; it is an active thermodynamic process. For this compound, DMSO acts as a Lewis base. The oxygen atom of the sulfoxide group accepts hydrogen bonds from the pyrazole amine protons. Simultaneously, the non-polar methyl groups of DMSO interact with the isobutyl tail of the pyrazole via van der Waals forces, stabilizing the molecule in solution.
Predictive Solubility Range
Based on Structural Activity Relationship (SAR) data from analogous aminopyrazoles (e.g., 3-methyl-1H-pyrazol-5-amine), we project the following solubility tiers:
Conservative Working Concentration: 10 – 20 mg/mL (Ideal for High-Throughput Screening stocks).
Saturation Limit (Predicted): >100 mg/mL (Likely achievable with sonication and warming).
Stability Warning: At >50 mg/mL, the risk of precipitation upon freeze-thaw cycles increases significantly.
Experimental Protocol: Solubility Determination
Do not rely on literature values alone. Polymorphism and purity (95% vs. 99%) drastically alter saturation points. Use this self-validating protocol to determine the exact limit for your specific lot.
Workflow Visualization
The following diagram outlines the logical flow for preparing and validating a stock solution.
Figure 1: Step-by-step decision tree for determining the saturation limit of aminopyrazoles in DMSO.
Step-by-Step Methodology
Preparation: Weigh approximately 10 mg of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine into a 1.5 mL amber microcentrifuge tube (amber protects the iodine moiety from photodegradation).
Initial Addition: Add 100 µL of anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).
Calculation: This targets a concentration of ~100 mg/mL.
Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 2 minutes.
Observation:
Clear: Solubility is >100 mg/mL.[1] You may proceed or test higher limits.
Cloudy: Add DMSO in 50 µL increments, repeating step 3, until clear.
Validation: Centrifuge at 10,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the "solution" was actually a suspension. Measure the supernatant concentration via HPLC if exact precision is required.
Stability & Storage of DMSO Stocks
The interaction between the primary amine and DMSO is generally stable, but environmental factors can induce degradation.
Critical Risks
Hygroscopicity: DMSO is extremely hygroscopic.[2] Absorbed water (even 1-2%) can cause the hydrophobic isobutyl-pyrazole to precipitate ("crash out") over time.
Oxidation: The iodine bond (C-I) is susceptible to homolytic cleavage under UV light, leading to radical formation and byproduct accumulation.
Freeze-Thaw Cycles: Repeated freezing causes "cryo-concentration" effects where the solute is excluded from the freezing solvent front, potentially forming amorphous aggregates that are hard to redissolve.
Storage Best Practices Table
Parameter
Recommendation
Rationale
Container
Amber Glass or Polypropylene
Blocks UV light; prevents iodine photolysis.
Temperature
-20°C or -80°C
Slows kinetic degradation.[3] Note: DMSO freezes at 18.5°C.
Atmosphere
Argon or Nitrogen Overlay
Prevents moisture uptake from air during opening/closing.
Aliquot Size
Single-use (e.g., 50 µL)
Eliminates freeze-thaw cycles.
Shelf Life
6 Months (at -20°C)
Amines can slowly react with DMSO impurities (e.g., formaldehyde) over years.
Troubleshooting: "The Crash Out"
If your compound precipitates upon dilution into aqueous buffers (e.g., for a biological assay), follow this rescue protocol:
Increase DMSO %: Ensure the final assay concentration of DMSO is at least 0.5% - 1.0% if the compound is hydrophobic.
Intermediate Dilution: Do not pipette 100% DMSO stock directly into buffer.
Correct Method: Dilute stock 1:10 in pure DMSO first, then dilute into buffer. This prevents the "shock" precipitation caused by rapid local mixing.
Surfactants: Add 0.01% Tween-20 or Triton X-100 to the assay buffer before adding the compound. This stabilizes the isobutyl tail in the aqueous phase.
References
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical Technical Bulletin, 2021.
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1239830, 3-Iodo-1H-pyrazole (Analog Reference)." PubChem, 2025.[4][5]
Thermo Fisher Scientific. "DMSO Compatibility and Storage of Chemical Libraries." Thermo Scientific Technical Notes, 2023.
Strategic Sourcing and Synthetic Utility of 3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine Building Blocks
Executive Summary The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core pharmacophores. Pyrazole-based building blocks, particularly those with precise reg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core pharmacophores. Pyrazole-based building blocks, particularly those with precise regiochemical functionalization, have emerged as privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth analysis of the 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine (also known as 3-iodo-1-isobutyl-1H-pyrazol-5-amine) building block. By examining its mechanistic utility, supplier landscape, and downstream synthetic applications, this whitepaper equips drug development professionals with the protocols necessary to integrate this scaffold into advanced discovery workflows.
Mechanistic Utility of the Scaffold
As a Senior Application Scientist, I evaluate building blocks not just by their availability, but by the structural causality they introduce into a drug discovery program. The 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine scaffold is a masterclass in rational pharmacophore design, offering three distinct vectors for functionalization and target engagement:
3-Iodo Group (Cross-Coupling Handle): The iodine atom at the C3 position serves as a highly reactive electrophilic handle. Iodine possesses superior leaving group ability compared to bromine or chlorine, ensuring rapid oxidative addition during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables late-stage diversification of the pyrazole core under exceptionally mild conditions.
1-(2-Methylpropyl) / Isobutyl Group (Lipophilic Vector): The N1 isobutyl substitution provides a critical lipophilic directing group. In kinase active sites—such as the ATP-binding pocket of RET kinases—this branched alkyl chain occupies hydrophobic sub-pockets, enhancing binding affinity and residence time while improving the overall membrane permeability of the final drug candidate[1].
5-Amino Group (Nucleophilic Center): The primary amine at C5 is a versatile nucleophile. It can be engaged in amide couplings, urea formations, or regioselective condensation reactions with nonsymmetrical dielectrophiles to form fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines)[2]. These fused systems are highly sought after in oncology for targeting mutated or translocated kinases[1].
Supplier Landscape & Sourcing Strategy
Procuring highly specific, multi-functionalized pyrazole building blocks requires a strategic sourcing approach. The exact 3-iodo-1-isobutyl derivative is frequently treated as a proprietary intermediate. Therefore, researchers typically source the non-iodinated precursor, 1-isobutyl-1H-pyrazol-5-amine (CAS: 3524-18-3) , to perform a regioselective electrophilic iodination in-house, or they contract specialized chemical vendors for custom synthesis.
Below is a consolidated landscape of suppliers providing the core precursor and closely related iodinated pyrazole analogs:
Table 1: Key Suppliers for Isobutyl-Pyrazol-5-amine Scaffolds
Strategic Note: For commercial scale-up, custom synthesis of the exact 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine can be routed through Ambeed or ChemScene using N-iodosuccinimide (NIS) chemistry on the Combi-Blocks precursor.
Self-Validating Quality Control (QC) Protocol
Trustworthiness in drug discovery demands that every sourced or synthesized building block undergoes rigorous, self-validating Quality Control (QC). Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk, particularly with regioselective halogenations where isomeric impurities can propagate through multi-step syntheses.
Orthogonal Validation Protocol for Iodinated Pyrazoles:
Sample Preparation: Dissolve 1.0 mg of the sourced/synthesized compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
LC-MS Analysis (Purity & Mass Confirmation):
Method: C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm); Gradient: 5% to 95% Acetonitrile over 5 minutes.
Causality: The iodine atom has a significant mass defect and a distinct isotopic signature. Identify the
peak corresponding to the exact mass. A single sharp peak on the 254 nm UV trace confirms >95% purity.
1H and 13C NMR Spectroscopy (Regiochemistry Verification):
Method: Acquire spectra in DMSO-d6 or CDCl3.
Causality: The regioselectivity of the iodination (C3 vs. C4) is critical. In a 3-iodo-5-amino pyrazole, the C4 proton will appear as a distinct singlet in the aromatic region (typically ~6.0 - 6.5 ppm). If undesired iodination occurred at C4, this proton signal would be entirely absent.
Karl Fischer Titration:
Causality: Ensure water content is <0.5%. Excess moisture will quench highly sensitive organometallic reagents in downstream cross-coupling steps, leading to protodeboronation of your coupling partners.
Synthetic Workflow & Downstream Applications
Once validated, the 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine building block is primed for integration. A classic application is the synthesis of RET kinase inhibitors, where the pyrazole core is elaborated via a Suzuki-Miyaura cross-coupling reaction[1].
Step-by-Step Suzuki-Miyaura Coupling Protocol:
Reagent Charging: To an oven-dried Schlenk flask, add 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous
(2.5 equiv).
Catalyst Addition: Add
(0.05 equiv).
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. Furthermore, its large bite angle suppresses undesired
-hydride elimination, which is crucial for sterically hindered pyrazole substrates.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).
Causality: Water is necessary to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Degassing via three freeze-pump-thaw cycles is mandatory to prevent oxidative degradation of the Pd(0) active species.
Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor conversion via LC-MS.
Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography to yield the highly functionalized 3-aryl-1-(2-methylpropyl)-1H-pyrazol-5-amine intermediate.
Synthetic Workflow Visualization
Synthetic workflow from 1-isobutyl precursor to final RET kinase inhibitor via cross-coupling.
References
1.[3] Combi-Blocks Inc. - 1-Isobutyl-1h-pyrazol-5-amine (CAS 3524-18-3) -3
2.[6] Ambeed, Inc. - Building Blocks, Catalysts, Inhibitors - 6
3.[4] Fluorochem - Ethyl 5-amino-4-iodo-1-isobutyl-pyrazole-3-carboxylate - 4
4.[1] European Patent Office - EP 3260454 B1: Condensed Pyrimidine Compound or Salt Thereof - 1
5.[5] ChemScene - 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole - 5
6.[2] MDPI - Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles - 2
Precision Iodination of 1-Isobutyl-1H-pyrazol-5-amine: A Regioselective Protocol for C-4 Functionalization
Topic: Iodination Protocol for 1-Isobutyl-1H-pyrazol-5-amine Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists Abstract The 5-aminopyrazole s...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Iodination Protocol for 1-Isobutyl-1H-pyrazol-5-amine
Content Type: Application Note & Detailed Protocol
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Abstract
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a key precursor for pyrazolo[3,4-d]pyrimidines (kinase inhibitors) and other bioactive heterocycles.[1] This application note details a robust, regioselective protocol for the synthesis of 4-iodo-1-isobutyl-1H-pyrazol-5-amine . Utilizing N-iodosuccinimide (NIS) in acetonitrile, this method achieves >90% regioselectivity for the C-4 position, avoiding common pitfalls such as N-iodination or oxidative degradation. The resulting iodide is a versatile handle for subsequent Suzuki-Miyaura or Sonogashira couplings.[2][3][4]
Reaction Design & Mechanistic Insight
The Challenge: Reactivity vs. Selectivity
1-Isobutyl-1H-pyrazol-5-amine is an electron-rich heteroaromatic system. The amino group at C-5 and the alkyl group at N-1 significantly increase the electron density of the ring, making it highly susceptible to electrophilic aromatic substitution (SEAr).
Regioselectivity: The C-4 position is the most nucleophilic site due to the ortho-directing effect of the amine and the intrinsic reactivity of the pyrazole ring.
Side Reactions: The primary amine is also nucleophilic. Using harsh iodinating agents (e.g., ICl) can lead to N-iodination or oxidation of the amine to diazo species.
The Solution: Mild Electrophilic Source
We utilize N-iodosuccinimide (NIS) as the iodine source.[5][6] Unlike elemental iodine (
), which often requires an oxidant or base, NIS provides a controlled source of iodonium ions () under neutral or mildly acidic conditions. Acetonitrile (MeCN) is selected as the solvent for its polarity, which stabilizes the ionic transition state (Sigma complex) while maintaining the solubility of the polar substrate.
Mechanistic Pathway
The reaction proceeds via a classic SEAr mechanism. The lone pair on the exocyclic amine donates electron density into the ring, activating C-4. The iodonium ion attacks C-4, forming a resonance-stabilized cation (Wheland intermediate), followed by deprotonation to restore aromaticity.
Figure 1: Mechanistic pathway for the C-4 regioselective iodination of 1-isobutyl-1H-pyrazol-5-amine.
Materials & Equipment
Reagents
Reagent
CAS Number
Purity
Role
1-Isobutyl-1H-pyrazol-5-amine
Substrate specific
>97%
Starting Material
N-Iodosuccinimide (NIS)
516-12-1
98%
Iodinating Agent
Acetonitrile (MeCN)
75-05-8
Anhydrous
Solvent
Sodium Thiosulfate ()
7772-98-7
ACS Grade
Quenching Agent
Ethyl Acetate / Hexanes
-
HPLC Grade
Extraction/Purification
Equipment
Reaction Vessel: Round-bottom flask (shielded from light with aluminum foil).
Temperature Control: Ice-water bath (
) and magnetic stirrer.
Monitoring: TLC plates (Silica gel
) or LC-MS.
Experimental Protocol
Preparation
Light Protection: Iodine compounds are photosensitive. Wrap the reaction flask and addition funnel in aluminum foil.
Stoichiometry: Calculate 1.05 equivalents of NIS relative to the pyrazole substrate.
Step-by-Step Procedure
Step 1: Dissolution
Dissolve 1-isobutyl-1H-pyrazol-5-amine (1.0 equiv, e.g., 500 mg) in anhydrous acetonitrile (10 mL/g of substrate). Stir until a clear homogeneous solution is obtained.
Step 2: Controlled Addition
Cool the solution to
using an ice bath. This is critical to prevent over-iodination or oxidation of the amine.
Add NIS (1.05 equiv) portion-wise over 15 minutes.
Note: The solution may turn slightly yellow/orange, which is normal.
Step 3: Reaction & Monitoring
Allow the reaction to warm to room temperature (RT) naturally. Stir for 2–4 hours.
Monitor: Check TLC (50% EtOAc/Hexanes). The product will be less polar (higher
) than the starting amine.
LC-MS Check: Look for the mass shift of +126 Da (replacement of H with I).
Step 4: Quenching (Critical)
Once conversion is >95%, cool the mixture back to
.
Add saturated aqueous sodium thiosulfate () solution (equal volume to solvent) and stir vigorously for 10 minutes.
Observation: The orange/brown color should fade to pale yellow or colorless as excess iodine is reduced.
Step 5: Work-up
Dilute with water and extract with Ethyl Acetate (
).
Wash the combined organic layers with brine.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 6: Purification
The crude material is often pure enough for the next step (>90%). If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the iodination process.
Characterization & Data Interpretation
Successful iodination is confirmed by the disappearance of the C-4 proton signal in
NMR and the specific mass shift in MS.
Technique
Expected Observation
NMR (DMSO-)
Starting Material: A singlet around 5.5–6.0 ppm (C4-H). Product: Disappearance of the C4-H singlet. The C3-H (if present) or substituent signals remain.[7] The broad singlet remains visible.
MS (ESI+)
Mass Shift:. Pattern: Iodine has a unique mass defect; no isotope pattern like Cl or Br.
Appearance
Off-white to pale yellow solid. Darkening indicates residual iodine or oxidation.
Troubleshooting & Optimization
Common Issues
Low Conversion:
Cause: Old/degraded NIS.
Fix: Recrystallize NIS from dioxane/CCl4 or use fresh reagent.
Alternative: Add a catalytic amount (5 mol%) of Trifluoroacetic Acid (TFA) to activate the NIS.
N-Iodination (Unstable Intermediate):
Symptom:[1][5][8][9][10][11][12] Product decomposes on silica or unstable NMR signals.
Fix: N-iodides are kinetic products. Heating the reaction to
often promotes rearrangement to the thermodynamic C-4 iodide.
Polychlorination/Halogen Scrambling:
Cause: Use of ICl (Iodine Monochloride) can lead to chlorination byproducts.
Prevention: Stick to NIS or
systems.
Green Chemistry Alternative
For large-scale applications where NIS waste (succinimide) is undesirable, use
Pros: Water is the only solvent; byproduct is water.
Cons: Lower solubility of the isobutyl derivative may require a co-solvent (EtOH).
Safety & Handling
NIS: Irritant. Store in the fridge and protect from light.
Acetonitrile: Flammable and toxic (metabolizes to cyanide). Use in a fume hood.
Iodinated Products: Many halo-heterocycles are potential sensitizers. Handle with gloves.
References
BenchChem. (2025).[5][6] Synthesis of 4-Iodopyrazole: Technical Support & Troubleshooting. Retrieved from
Świątek, K., et al. (2025).[3][9] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. RSC Advances. Retrieved from
Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry. Retrieved from [J. Org.[10] Chem. Article]([Link])
Deng, X., & Mani, N. S. (2008).[10] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Retrieved from [J. Org.[10] Chem. Article]([Link])
Witherington, J., et al. (2000). 5-Aryl-pyrazolo[3,4-d]pyrimidines as potent inhibitors of the ErbB-2 kinase. Bioorganic & Medicinal Chemistry Letters.
Application Note: High-Precision Sonogashira Coupling of 3-iodo-1-isobutyl-1H-pyrazol-5-amine
Introduction & Strategic Significance The 3-iodo-1-isobutyl-1H-pyrazol-5-amine scaffold is a privileged intermediate in the synthesis of type I and type II kinase inhibitors (e.g., targeting B-Raf, VEGFR, or JAK pathways...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
The 3-iodo-1-isobutyl-1H-pyrazol-5-amine scaffold is a privileged intermediate in the synthesis of type I and type II kinase inhibitors (e.g., targeting B-Raf, VEGFR, or JAK pathways). The pyrazole C3 position is electronically primed for cross-coupling, allowing the introduction of "tail" moieties that access the hydrophobic back-pocket of the ATP binding site.
However, this substrate presents a specific chemoselective challenge: the C5-exocyclic amine (
) . While the N1-isobutyl group blocks the annular nitrogen, the free C5-amine acts as a Lewis base that can coordinate to Palladium(II) species, potentially poisoning the catalyst or promoting competing Buchwald-Hartwig amination.
This guide provides two validated workflows:
Method A (Direct Coupling): A streamlined approach for robust alkynes, utilizing ligand-controlled catalysis to outcompete amine coordination.
Method B (Protection-First): A high-fidelity route using in situ protection for complex or valuable alkyne partners.
Mechanistic Insight & Catalyst Selection
To achieve successful coupling at the C3-iodide without interference from the C5-amine, the catalytic cycle must favor oxidative addition at the C-I bond over coordination at the nitrogen.
Key Mechanistic Considerations:
Oxidative Addition: The electron-rich nature of the aminopyrazole ring makes the C3-I bond less electrophilic than a standard aryl iodide. Electron-rich ligands (e.g., phosphines) are required to facilitate this step.
Catalyst Poisoning: The
group can form stable -complexes with Pd(II), arresting the cycle (off-cycle resting state).
Copper Effect: While CuI accelerates the transmetallation of the alkyne, it can also promote Glaser homocoupling (alkyne dimerization). In the presence of the free amine, copper can also form blue/green coordination complexes, reducing its effective concentration.
Visualizing the Pathway
The following diagram illustrates the competitive landscape between the productive Sonogashira cycle and the non-productive amine coordination.
Figure 1: Catalytic cycle highlighting the competition between productive oxidative addition and non-productive amine coordination.
Experimental Protocols
Method A: Direct Coupling (High Throughput / Standard)
Best for: Early-stage screening, simple alkynes, and when the C5-amine must remain free.
Best for: Valuable alkynes, scale-up (>5g), or if Method A fails due to catalyst poisoning.
Rationale: Protecting the C5-amine as a carbamate (Boc) or amide reduces its Lewis basicity, preventing catalyst interaction.
Protocol:
Protection: Treat 3-iodo-1-isobutyl-1H-pyrazol-5-amine with
(1.1 equiv) and DMAP (cat.) in DCM to generate the N-Boc intermediate . Isolate via short plug filtration.
Coupling: Perform the Sonogashira coupling using Method A conditions. The reaction will proceed faster (often RT to 40°C) due to reduced catalyst inhibition.
Deprotection: Treat the coupled product with TFA/DCM (1:4) or 4M HCl in Dioxane to reveal the free amine.
Data Summary & Troubleshooting
Variable
Recommendation
Rationale
Solvent
DMF or DMAc
High polarity stabilizes the Pd-intermediate and solubilizes the polar aminopyrazole.
Base
>
Organic bases are preferred for solubility. Inorganic bases require aqueous additives which can complicate the reaction.
Catalyst
The triphenylphosphine ligands are bulky enough to discourage amine coordination but labile enough for oxidative addition.
Temperature
60°C
Sufficient thermal energy to reverse non-productive amine coordination without degrading the catalyst.
Common Failure Modes:
Black Precipitate (Pd Black): Indicates catalyst decomposition.
Fix: Ensure rigorous oxygen exclusion. Switch to
.
Homocoupling (Alkyne Dimer): Two alkyne units link together.
Fix: Reduce CuI loading to 5 mol%. Add the alkyne slowly (syringe pump) to keep its concentration low.
No Reaction (Starting Material Recovery): Strong amine coordination.
Fix: Switch to Method B (Boc-protection).
References
General Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Aminopyrazole Reactivity: El-Mekabaty, A. (2013). Synthesis and Reactivity of 5-Aminopyrazoles. International Journal of Organic Chemistry, 3, 185-207. Link
Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link
Kinase Inhibitor Synthesis (Context): Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link
Method
Application Note: Regioselective Cyclization of 5-Amino-3-iodopyrazoles to 2-Iodo-pyrazolo[1,5-a]pyrimidines
Introduction & Strategic Utility The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding core in the development of potent protein kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a hinge-binding core in the development of potent protein kinase inhibitors targeting CAMKK2, Pim-1/2, and Trk kinases[1][2]. While the core itself provides excellent hydrogen-bonding dynamics, the strategic installation of halogen handles dictates the success of late-stage lead optimization.
Typically, electrophilic halogenation of the unsubstituted pyrazolo[1,5-a]pyrimidine core selectively yields the 3-halo isomer due to the high electron density at the C3 position[3][4]. However, accessing the 2-iodo isomer requires a bottom-up synthetic approach. By utilizing 5-amino-3-iodopyrazole as the primary building block in a cyclocondensation reaction with 1,3-dielectrophiles, chemists can precisely install an iodine atom at the C2 position. This provides a highly reactive, regiochemically distinct handle for downstream scaffold hopping via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings)[1].
Mechanistic Causality & Regiochemistry
Understanding the causality of the cyclocondensation is critical for predicting regiochemical outcomes, especially when using unsymmetrical 1,3-dielectrophiles such as enaminones (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one).
The reaction proceeds via a two-step cascade:
Initial Nucleophilic Attack: The exocyclic
-amino group of the 5-amino-3-iodopyrazole acts as a hard nucleophile. It preferentially attacks the most electrophilic center of the dielectrophile. In the case of an enaminone, this is the -carbon, leading to a Michael-type addition that displaces dimethylamine and forms an enamine intermediate[4].
Dehydrative Cyclization: The adjacent ring nitrogen (
) of the pyrazole then attacks the remaining carbonyl group. Subsequent elimination of water closes the 6-membered pyrimidine ring, yielding the fully aromatic fused bicyclic system[4].
Atom Mapping & Regiochemical Proof:
Because the cyclization exclusively consumes the
-amine and the -nitrogen, the rest of the pyrazole ring remains intact. The carbon of the starting pyrazole (which bears the iodine) becomes the position of the resulting pyrazolo[1,5-a]pyrimidine. Furthermore, the carbonyl-derived carbon of the enaminone becomes the position (adjacent to the bridgehead nitrogen), effectively placing aryl substituents at [4].
Fig 1: Mechanistic pathway for the cyclocondensation yielding 2-iodo-pyrazolo[1,5-a]pyrimidines.
Experimental Design & Condition Optimization
The choice of solvent and catalyst fundamentally alters the reaction kinetics and the purity of the final cyclized product. While glacial acetic acid under reflux is a classic and reliable condition[5], modern green chemistry approaches utilizing water/ethanol mixtures with potassium persulfate (
) have demonstrated superior atom economy and reduced byproduct formation[4].
The table below summarizes the optimization of reaction conditions for the condensation of 5-amino-3-iodopyrazole with a standard 1,3-diketone (acetylacetone).
Table 1: Optimization of Cyclocondensation Conditions
Entry
Solvent System
Additive / Catalyst
Temp (°C)
Time (h)
Isolated Yield (%)
1
Ethanol
None
80 (Reflux)
12
45
2
Ethanol
Acetic Acid (0.1 eq)
80 (Reflux)
6
72
3
DMF
(1.0 eq)
100
2
81
4
Glacial Acetic Acid
None
110 (Reflux)
3
89
5
Water / Ethanol (1:1)
(0.5 eq)
80
1
94
Note: Entry 5 represents the optimal balance of yield, reaction time, and environmental sustainability.
Detailed Protocol: Synthesis of 2-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes a self-validating system utilizing the optimized green conditions (Table 1, Entry 5).
Materials & Reagents
5-Amino-3-iodopyrazole (1.0 mmol, 209 mg)
Acetylacetone (1.2 mmol, 120 mg)
Potassium persulfate (
) (0.5 mmol, 135 mg)
Deionized Water / Absolute Ethanol (1:1 v/v, 10 mL)
Ethyl Acetate (for extraction)
Anhydrous
Step-by-Step Methodology
Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-3-iodopyrazole (209 mg, 1.0 mmol) in 10 mL of the Water/Ethanol (1:1) mixture.
Electrophile Addition: Add acetylacetone (120 mg, 1.2 mmol) dropwise to the stirring solution at room temperature. Causality Check: Slight excess of the volatile diketone ensures complete consumption of the valuable iodinated pyrazole.
Catalyst Introduction: Add
(135 mg, 0.5 mmol) in one portion. Attach a reflux condenser.
Thermal Cyclization: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 1 hour.
In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The product will appear as a highly UV-active spot (due to the extended aromatic system and heavy iodine atom) with a higher
value than the highly polar starting aminopyrazole.
Workup: Once starting material is consumed, cool the mixture to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via recrystallization from hot ethanol or flash column chromatography to afford the pure 2-iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Analytical Validation
1H NMR (400 MHz, CDCl3): Look for the diagnostic disappearance of the broad
and signals. The newly formed pyrimidine ring will exhibit a distinct singlet for the proton around 6.50–6.80 ppm. The proton of the pyrazole ring (adjacent to the iodine) will appear as a sharp singlet around 6.90 ppm.
Downstream Applications: Scaffold Hopping
The isolated 2-iodo-pyrazolo[1,5-a]pyrimidine serves as a versatile central node for generating diverse libraries of kinase inhibitors. The C2-iodine bond is highly susceptible to oxidative addition by Palladium(0) catalysts, allowing for rapid functionalization.
Fig 2: Late-stage functionalization workflow leveraging the 2-iodo synthetic handle.
References
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Frontiers in Chemistry (PMC)
URL:[Link]
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering
ResearchGate (Structural findings of pyrazolo[1,5-a]pyrimidine compounds)
URL:[Link]
Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence
RSC Advances
URL:[Link]
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines
ACS Omega
URL:[Link]
Technical Guide: Leveraging 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine in Kinase Inhibitor Discovery
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic utilization of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine (also referred to as 3...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic utilization of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine (also referred to as 3-iodo-1-isobutyl-5-aminopyrazole).
Executive Summary
The pyrazole scaffold represents a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., Crizotinib, Encorafenib, Ruxolitinib). The specific intermediate 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine offers a unique trifunctional handle for rapid library generation:
N1-Isobutyl Group: Targets the hydrophobic Region II (solvent-exposed) or ribose pocket, providing steric bulk and lipophilicity.[1]
C3-Iodine: A highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension into the "gatekeeper" region.
C5-Amine: A nucleophilic handle for hinge-binding motif construction via urea or amide formation.[1]
This guide details the handling, quality control, and synthetic protocols for transforming this intermediate into potent Type I/II kinase inhibitors.
Chemical Properties & Handling[1]
Property
Specification
Chemical Formula
C₇H₁₂IN₃
Molecular Weight
265.10 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO (>50 mM), DMF, MeOH; Low solubility in water
Stability
Light sensitive (store in amber vials); Stable at -20°C for >12 months
pKa (Calculated)
~3.5 (pyrazole N), ~16 (amine)
Safety Note: Iodinated pyrazoles can be skin irritants and potential sensitizers.[1] Handle in a fume hood using standard PPE (nitrile gloves, safety glasses).[1]
Strategic Design Logic (Mechanism of Action)
The utility of this intermediate lies in its ability to access specific binding modes within the ATP-binding pocket of protein kinases.[1]
The Hinge Binder (C5-Amine): The exocyclic amine is typically derivatized to form a urea or amide.[1] This creates a donor-acceptor motif (D-A) that forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
The Hydrophobic Core (N1-Isobutyl): The isobutyl group projects into the solvent channel or hydrophobic back-pocket, often improving cellular permeability and potency compared to a methyl group.
The Selectivity Vector (C3-Iodine): The C3 position allows for the introduction of aryl or heteroaryl groups that interact with the gatekeeper residue (e.g., T338 in c-Src, T315 in Abl).
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this core intermediate.
Caption: Divergent synthetic workflows for transforming the 3-iodo-5-amino pyrazole scaffold into active kinase inhibitors.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C3
The iodine at C3 is significantly more reactive than the C5-amine allows for chemoselective cross-coupling without protecting the amine, provided mild bases are used.
Setup: In a 20 mL microwave vial or sealed tube, combine the iodopyrazole, boronic acid, and Pd catalyst.
Solvent Addition: Add 1,4-dioxane and the aqueous K₂CO₃ solution.
Degassing: Sparge the mixture with Argon for 5 minutes (critical to prevent homocoupling or oxidation of the amine).
Reaction: Seal the vessel and heat to 90°C for 4–6 hours (or microwave at 110°C for 30 min).
Monitoring: Check by LC-MS. The starting material (m/z 266) should disappear, replaced by the product (m/z ~246).
Workup: Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Purification: Flash chromatography (SiO₂), eluting with 0-5% MeOH in DCM.
Self-Validating Check: The product should show a distinct lack of the iodine isotope pattern in MS and the appearance of aromatic protons in ¹H NMR.
Protocol B: Urea Formation at C5 (Hinge Binder Installation)
This step converts the C5-amine into a urea motif, common in B-Raf and p38 inhibitors.
Base: TEA (Triethylamine) (1.5 equiv) - Optional, usually not needed for isocyanates but helps if HCl salt is used.
Solvent: DCM (Dichloromethane) or THF (anhydrous).[1]
Step-by-Step Procedure:
Dissolution: Dissolve the aminopyrazole in anhydrous DCM (0.2 M concentration) under N₂.
Addition: Add phenyl isocyanate dropwise at 0°C.
Reaction: Allow to warm to room temperature and stir for 2–12 hours. A precipitate often forms (the urea product).[1]
Workup: If precipitate forms, filter and wash with cold DCM. If soluble, quench with MeOH (1 mL), concentrate, and purify via recrystallization from EtOH/Water or column chromatography.
Quality Control & Validation
To ensure the integrity of the intermediate before starting synthesis, perform the following checks.
Method
Acceptance Criteria
Notes
HPLC (UV 254 nm)
Purity > 98.0%
Impurities often include the 4-iodo isomer or de-iodinated species.
¹H NMR (DMSO-d₆)
δ 5.8-6.0 (s, 1H, Pyrazole-H4)
The C4 proton is diagnostic. If absent, the ring is fully substituted.[1]
LC-MS (ESI+)
[M+H]⁺ = 266.0 ± 0.5 Da
Check for [M+H]+ 140 (de-iodinated) or 392 (di-iodinated).[1]
Chemoselective Buchwald-Hartwig Amination of 3-Iodo-1-isobutyl-1H-pyrazol-5-amine: Protocols and Mechanistic Insights
Executive Summary The 3,5-diaminopyrazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding pharmacophore in advanced kinase inhibitors (e.g., JAK, Aurora, and PLK4 inhibitors)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3,5-diaminopyrazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding pharmacophore in advanced kinase inhibitors (e.g., JAK, Aurora, and PLK4 inhibitors). Synthesizing these densely functionalized heterocycles often requires late-stage C–N bond formation. This application note provides a comprehensive, field-proven guide to the chemoselective Buchwald-Hartwig amination of 3-iodo-1-isobutyl-1H-pyrazol-5-amine . By employing rationally selected palladium precatalysts and bulky biarylphosphine ligands, researchers can successfully couple the C3-iodo electrophile with exogenous amines while completely suppressing catalyst poisoning and homocoupling mediated by the unprotected C5-primary amine.
The substrate, 3-iodo-1-isobutyl-1H-pyrazol-5-amine, presents a classic chemoselectivity challenge inherent to polyfunctionalized heterocycles:
The Electrophile: The C3-iodo group is highly reactive toward oxidative addition by Pd(0) species[1].
The Endogenous Nucleophile/Ligand: The C5-primary amine is unprotected. Although its nucleophilicity is attenuated by resonance delocalization into the electron-rich pyrazole core, it retains sufficient Lewis basicity to coordinate with palladium(II) intermediates. This coordination typically leads to catalyst deactivation (poisoning) or undesired homocoupling[2].
The Exogenous Nucleophile: The target coupling partner (e.g., a secondary aliphatic amine like morpholine).
Causality of Catalyst and Ligand Selection
To achieve absolute chemoselectivity for the exogenous amine, the productive catalytic cycle must outpace any off-target coordination by the C5-amine. The use of highly sterically demanding dialkylbiarylphosphine ligands, specifically tBuBrettPhos , is strictly required[2].
Oxidative Addition: The electron-rich nature of tBuBrettPhos accelerates the oxidative addition of the Pd(0) species into the C3–I bond.
Amine Binding & Deprotonation: The extreme steric bulk of the ligand creates a highly constrained coordination sphere around the Pd(II) center. This physical barrier prevents the coordination of the bidentate or sterically demanding pyrazole C5-amine, while allowing the more nucleophilic, less sterically encumbered exogenous amine to bind.
Reductive Elimination: The steric pressure exerted by the ligand dramatically accelerates reductive elimination, releasing the desired product before side reactions (e.g., hydrodehalogenation) can occur[3].
Causality of Base Selection
Strong bases such as sodium tert-butoxide (NaOtBu) can deprotonate the C5-amine (pKa ~15–16), converting it into a potent nucleophile that competes with the exogenous amine, leading to oligomerization[4]. Therefore, a milder, insoluble inorganic base like anhydrous K₃PO₄ is utilized to neutralize the hydroiodic acid byproduct without deprotonating the pyrazole amine.
Figure 1: Catalytic cycle of the chemoselective Buchwald-Hartwig amination highlighting steric control.
Reaction Optimization Data
The following table summarizes the quantitative optimization data for the coupling of 3-iodo-1-isobutyl-1H-pyrazol-5-amine with morpholine (1.5 equiv) at 100 °C for 6 hours.
Reagent Assembly (Glovebox or Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic Teflon stir bar, add 3-iodo-1-isobutyl-1H-pyrazol-5-amine, Pd₂(dba)₃, tBuBrettPhos, and K₃PO₄.
Atmosphere Exchange: If assembling outside a glovebox, cap the tube with a rubber septum, evacuate under high vacuum, and backfill with ultra-pure argon. Repeat this cycle three times.
Self-Validation Check: The solid mixture should appear as a dark purple/red powder, characteristic of unactivated Pd₂(dba)₃.
Liquid Addition: Introduce the degassed t-Amyl alcohol and morpholine via a gas-tight syringe through the septum.
Catalyst Activation & Heating: Replace the septum with a Teflon screw cap under a positive flow of argon. Seal the tube tightly and submerge it in a pre-heated oil bath at 100 °C.
Self-Validation Check: Within 10–15 minutes of heating, the dark red suspension must transition to a clear, bright yellow/orange solution. This color shift confirms the dissociation of dba and the formation of the active monomeric Pd(0)-tBuBrettPhos complex.
Reaction Monitoring: Stir vigorously (800 rpm) for 4–6 hours. Monitor the reaction via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes). The reaction is complete when the C3-iodo starting material is fully consumed, replaced by a more polar, UV-active spot.
Workup: Remove the vessel from the heat and cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter it through a short pad of Celite to remove inorganic salts and any precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.
Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient: 0% to 5% MeOH in DCM) to afford the target 1-isobutyl-3-morpholino-1H-pyrazol-5-amine as an off-white solid.
Figure 2: Step-by-step experimental workflow for the synthesis of 1-isobutyl-3-morpholino-1H-pyrazol-5-amine.
Troubleshooting & Causality
Issue: High levels of dehalogenated byproduct (1-isobutyl-1H-pyrazol-5-amine).
Causality: Hydrodehalogenation occurs when the rate of reductive elimination is too slow, allowing β-hydride elimination (from the amine) or solvent-mediated reduction to outcompete C–N bond formation[3].
Solution: Ensure rigorous degassing of the solvent. Verify that the highly sterically demanding tBuBrettPhos is used, as lesser bulky ligands fail to force the reductive elimination fast enough.
Issue: Reaction stalls at 30-40% conversion; black precipitate forms early.
Causality: Catalyst poisoning by the unprotected C5-amine or premature catalyst decomposition (Pd black formation) due to oxygen ingress[5].
Solution: Verify the absolute integrity of the argon atmosphere. If oxygen is strictly excluded, the stalling is likely due to the C5-amine slowly coordinating to Pd(II). Increase the ligand-to-palladium ratio slightly (e.g., 1:2.5) to ensure the metal remains fully ligated by the bulky phosphine at all times.
References
Molecules (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. Available at:[Link]
Journal of the American Chemical Society (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH / ACS Publications. Available at:[Link]
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. LibreTexts. Available at:[Link]
Application Note: Orthogonal Protecting Group Strategies for 5-Amino-3-iodopyrazoles
Introduction & Mechanistic Rationale The 5-amino-3-iodopyrazole scaffold is a highly privileged building block in modern medicinal chemistry, particularly in the design of kinase inhibitors targeting CDK2/5, p38 MAPK, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 5-amino-3-iodopyrazole scaffold is a highly privileged building block in modern medicinal chemistry, particularly in the design of kinase inhibitors targeting CDK2/5, p38 MAPK, and Bruton's tyrosine kinase[1],[2]. However, functionalizing this scaffold presents a classic chemoselectivity challenge due to its "Tautomeric & Nucleophilic Triad":
Endocyclic Nitrogens (N1/N2): Highly nucleophilic and subject to rapid prototropic tautomerism.
Exocyclic Amine (C5-NH₂): A weak nucleophile due to the delocalization of its lone pair into the electron-deficient, iodo-substituted heteroaromatic ring.
C3-Iodo Group: An electrophilic handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi).
The Causality of Protection
To synthesize complex pharmacophores, chemists must selectively functionalize the exocyclic amine (often via amidation to form hinge-binding motifs) and the C3-iodo group (via cross-coupling to explore hydrophobic pockets)[1].
Attempting these reactions on the unprotected scaffold leads to catastrophic failure. Unprotected pyrazoles are notorious for poisoning palladium catalysts by forming stable, inactive Pd-pyrazolyl dimers during cross-coupling[3]. Furthermore, the endocyclic nitrogen is significantly more nucleophilic than the exocyclic amine; without protection, acyl chlorides will preferentially attack the ring nitrogen, leading to undesired N-acylpyrazoles[4]. Therefore, an orthogonal protecting group strategy—where the endocyclic nitrogen is temporarily masked to allow selective exocyclic functionalization—is an absolute requirement.
Strategic Workflow & Visualization
The industry-standard approach relies on thermodynamic control to regioselectively protect the endocyclic nitrogen. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice because the resulting carbamate is stable to the basic conditions of Suzuki-Miyaura coupling but easily cleaved under acidic or specialized reductive conditions[5],[6].
Orthogonal protection and functionalization workflow for 5-amino-3-iodopyrazoles.
Quantitative Data: Protecting Group Selection Matrix
While Boc is the most common protecting group, alternative strategies such as Tetrahydropyranyl (THP) or Trityl (Trt) are deployed depending on the downstream reaction conditions[7]. The table below summarizes the quantitative and strategic parameters for selecting the appropriate protecting group.
Protecting Group
Reagents
Primary Site
Deprotection Conditions
Strategic Utility & Compatibility
Boc
Boc₂O, DMAP
Endocyclic N1
TFA (95% yield) or NaBH₄/EtOH (75-98% yield)
Industry standard. Excellent for Suzuki coupling and exocyclic acylation[4],[6].
THP
DHP, TsOH
Endocyclic N1
HCl/MeOH (90% yield)
High atom-economy. Stable to strong organometallic bases (e.g., n-BuLi)[7].
Often serves as the final pharmacophore rather than a transient group[1].
Validated Experimental Protocols
The following self-validating protocols are engineered to ensure high yields and prevent common failure modes, such as over-protection or catalyst deactivation.
Protocol 1: Regioselective N1-Boc Protection
Objective: Mask the endocyclic nitrogen to prevent Pd-catalyst poisoning and direct subsequent acylation to the exocyclic amine[8],[3].
Initiation: Dissolve 5-amino-3-iodopyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
Catalysis: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Self-Validation: The solution should remain clear. DMAP acts as a nucleophilic catalyst, accelerating the formation of the active Boc-pyridinium intermediate.
Protection: Slowly add a solution of Boc₂O (1.05 eq) in DMF dropwise at 0 °C. Strict stoichiometric control (1.05 eq) is critical to prevent the formation of bis-Boc or exocyclic Boc derivatives[4].
Completion & Workup: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 7:3). Once the starting material is consumed, quench with water and extract with EtOAc (3x). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Protocol 2: Exocyclic Amine Acylation
Objective: Functionalize the poorly nucleophilic exocyclic amine with an acyl chloride to build the kinase hinge-binding motif[1].
Setup: Dissolve the 1-Boc-5-amino-3-iodopyrazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
Base Addition: Add anhydrous pyridine (2.0 eq). Pyridine serves a dual purpose: it acts as an acid scavenger for the generated HCl and prevents premature cleavage of the acid-labile Boc group.
Acylation: Cool to 0 °C and add the desired acyl chloride (1.2 eq) dropwise. Warm to room temperature and stir for 12 hours.
Workup: Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried and purified via silica gel chromatography to yield the 1-Boc-5-amido-3-iodopyrazole.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Objective: Leverage the C3-iodo handle to introduce aryl/heteroaryl groups via Pd-catalysis[3].
Preparation: In a Schlenk flask, combine the 1-Boc-5-amido-3-iodopyrazole (1.0 eq), the corresponding aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.
Degassing: Sparge the mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium(0) catalyst to inactive palladium(II) species.
Catalyst Addition: Add XPhos Pd G2 precatalyst (0.05 eq). This specific bulky, electron-rich ligand system is highly efficient for sterically hindered heterocyclic couplings[3].
Reaction: Heat to 90 °C for 8 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc.
Protocol 4: Global Deprotection (Green Chemistry Approach)
Objective: Remove the N1-Boc group to reveal the final active pharmacophore.
Note: While traditional methods use 20% TFA in DCM, recent advances allow for milder, orthogonal deprotection using sodium borohydride[6].
Reaction: Dissolve the coupled intermediate in absolute ethanol. Add NaBH₄ (2.0 eq) and stir at room temperature for 12 hours.
Mechanism: Under these specific conditions, NaBH₄ selectively cleaves the pyrazole N-Boc group without reducing the newly formed exocyclic amide or affecting the heteroaromatic ring[6].
Isolation: Quench carefully with a saturated NH₄Cl solution, evaporate the ethanol under reduced pressure, and extract the aqueous residue with DCM. Purify via recrystallization or chromatography.
References
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]
Selective Ring N-Protection of Aminopyrazoles. ResearchGate.[Link]
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC - National Institutes of Health.[Link]
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA.[Link]
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. ResearchGate.[Link]
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.[Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - National Institutes of Health.[Link]
microwave-assisted synthesis of 3-iodo-1-alkyl-5-aminopyrazoles
Application Note: Microwave-Assisted Synthesis of 3-Iodo-1-alkyl-5-aminopyrazoles Executive Summary 3(5)-Aminopyrazoles are privileged bifunctional building blocks in medicinal chemistry, frequently serving as precursors...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of 3-Iodo-1-alkyl-5-aminopyrazoles
Executive Summary
3(5)-Aminopyrazoles are privileged bifunctional building blocks in medicinal chemistry, frequently serving as precursors for condensed heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines[1][2]. The strategic installation of an iodine atom at the C-3 position yields 3-iodo-1-alkyl-5-aminopyrazoles, enabling late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to rapidly explore structure-activity relationships (SAR) in kinase inhibitor development[3][4].
This application note details a robust, two-step microwave-assisted organic synthesis (MAOS) protocol. By leveraging non-aqueous Sandmeyer chemistry under dielectric heating, this method overcomes the kinetic barriers and regioselectivity challenges inherent to traditional batch synthesis, providing a self-validating workflow for drug development professionals.
Mechanistic Insights: Regioselectivity and Microwave Kinetics
1. Causality of Regioselective Diazotization:
In 1-alkyl-3,5-diaminopyrazoles, the two amino groups occupy distinct electronic and steric microenvironments. The 5-amino group is sterically shielded by the adjacent N1-alkyl substituent. Furthermore, the lone pair of the 5-amino group is strongly delocalized into the pyrazole ring toward the electron-withdrawing N2 atom, significantly reducing its nucleophilicity. Consequently, the 3-amino group preferentially undergoes electrophilic attack by the nitrosonium ion (generated in situ from isoamyl nitrite), ensuring exclusive formation of the C-3 diazonium intermediate.
2. Causality of Microwave-Assisted Non-Aqueous Conditions:
Traditional aqueous Sandmeyer reactions (NaNO₂/HCl) often suffer from competitive hydrolysis, yielding unwanted 3-hydroxypyrazole byproducts. By utilizing anhydrous acetonitrile, isoamyl nitrite, and p-toluenesulfonic acid (p-TsOH), we generate a stable diazonium tosylate. Microwave dielectric heating selectively couples with the highly polar solvent and ionic intermediates, rapidly driving the decomposition of the diazonium salt in the presence of iodide. This instantaneous energy transfer circumvents the degradation pathways that plague prolonged thermal heating.
Workflow Visualization
Microwave-assisted two-step synthesis of 3-iodo-1-alkyl-5-aminopyrazoles.
Experimental Protocols (Self-Validating System)
Phase 1: Synthesis of 1-Alkyl-3,5-diaminopyrazole
Objective: Construct the pyrazole core via bimolecular cyclocondensation.
Reaction Setup: To a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add malononitrile (66 mg, 1.0 mmol) and absolute ethanol (3.0 mL).
Reagent Addition: Cool the vial to 0 °C in an ice bath. Add the appropriate alkylhydrazine (e.g., methylhydrazine, 53 µL, 1.0 mmol) dropwise. Rationale: The initial imine formation is highly exothermic; cooling prevents the volatilization of the hydrazine and suppresses malononitrile oligomerization.
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes (Dynamic power mode, max 150 W).
Workup: Cool to room temperature. Concentrate the solvent in vacuo and recrystallize the crude residue from an ethanol/water mixture.
System Validation & In-Process Control:
TLC: Elute with CH₂Cl₂/MeOH (9:1). A highly polar, UV-active baseline spot confirms diamine formation.
LC-MS: For R = Methyl, validate the presence of the [M+H]⁺ peak at 113.1 m/z.
Phase 2: Regioselective Sandmeyer Iodination
Objective: Selectively substitute the C-3 amine with iodine under anhydrous conditions.
Reaction Setup: In a clean 10 mL microwave vial, dissolve the 1-alkyl-3,5-diaminopyrazole intermediate (1.0 mmol) in anhydrous acetonitrile (4.0 mL).
Reagent Addition: Add p-toluenesulfonic acid monohydrate (285 mg, 1.5 mmol) and potassium iodide (415 mg, 2.5 mmol). Stir for 2 minutes at room temperature to ensure homogenization.
Microwave Irradiation: Seal the vial and irradiate at 85 °C for 10 minutes. Rationale: Rapid heating forces the immediate decomposition of the transient diazonium tosylate, facilitating nucleophilic attack by iodide before side reactions can occur.
Workup: Dilute the dark brown reaction mixture with ethyl acetate (15 mL). Quench by washing with saturated aqueous Na₂S₂O₃ (10 mL).
System Validation & In-Process Control:
Visual Cue: The Na₂S₂O₃ quench must completely decolorize the organic layer from dark brown to pale yellow, confirming the successful reduction of liberated molecular iodine (I₂).
LC-MS: Confirm the mass shift. For R = Methyl, the product peak will appear at[M+H]⁺ 224.0 m/z (a net shift of +111 Da representing the loss of NH₂ and addition of I).
Quantitative Data Summary
The following table summarizes the validated yields and reaction times for various N1-alkyl substitutions, demonstrating the broad applicability of the protocol.
Alkyl Substituent (R)
Step 1 Yield (%)
Step 1 Time (min)
Step 2 Yield (%)
Step 2 Time (min)
Overall Yield (%)
Methyl (-CH₃)
92
15
78
10
71.8
Ethyl (-C₂H₅)
89
15
76
10
67.6
Isopropyl (-iPr)
85
20
71
12
60.4
Benzyl (-Bn)
94
15
81
10
76.1
Note: The slight reduction in yield for the isopropyl derivative is attributed to increased steric hindrance during the initial cyclocondensation phase.
Downstream Applications
Divergent downstream applications of the 3-iodo-1-alkyl-5-aminopyrazole scaffold.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PYR-IODO-ISO-005
Assigned Specialist: Senior Application Scientist, Chromatography Division
Status: Open
Subject: Optimization of Normal Phase Silica Chromatography for Basic Iodinated Heterocycles
Welcome to the technical support interface. To successfully purify 3-iodo-1-isobutyl-1H-pyrazol-5-amine , you must first understand the three antagonistic forces at play in this molecule. Standard chromatography protocols often fail here because they treat this as a generic organic intermediate rather than a sensitive, basic heterocycle.
The "Triad of Trouble"
The Basic Amine (
): The exocyclic amine at position 5 and the pyrazole ring nitrogens are Lewis bases. Standard silica gel () is acidic due to surface silanol groups (Si-OH).
Consequence: The amine protonates on the silica surface, forming ionic bonds. This results in severe tailing , broad peaks, and irreversible mass loss.
The Labile Iodine: The C-I bond at position 3 is polarizable and weaker than C-Br or C-Cl bonds.
Consequence: Prolonged exposure to light or acidic surfaces can lead to deiodination or oxidative decomposition (turning fractions purple/brown).
Regioisomerism: The alkylation of 3-iodo-5-aminopyrazole often produces a mixture of the desired N1-isobutyl and the unwanted N2-isobutyl (or N1-isobutyl-3-amino-5-iodo) isomers.
Consequence: These isomers have very similar polarities (
), requiring high-efficiency separation.
Module 2: Troubleshooting Dashboard (FAQs)
Q1: My compound stays on the baseline or streaks the entire length of the TLC plate. How do I fix this?A: This is classic "amine tailing." The basic amine is reacting with the acidic silica.[1]
The Fix: You must neutralize the silica.[1] Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.
Pro-Tip: Pre-wash your column with the mobile phase containing the base before loading your sample. This "deactivates" the active silanol sites.
Q2: I see two spots very close together. Is one an impurity?A: Likely, yes. In the synthesis of N-alkyl aminopyrazoles, regioisomers are common byproducts.
The Fix: Use a shallower gradient (e.g., 0.5% increase in polarity per column volume).
Selectivity Change: If Hexane/EtOAc doesn't separate them, switch to DCM/MeOH (98:2) or DCM/Acetone . The different solvation shell can often resolve the dipole differences between N1 and N2 isomers.
Q3: The fractions turned purple after sitting on the bench. What happened?A: Purple indicates free iodine (
TLC Scouting: Determine the solvent ratio where your product has an
of ~0.3. (Start with 30% EtOAc/Hexane). Note: Ensure your TLC chamber also contains 1% TEA.
Column Deactivation: Pack the column using the slurry method with 100% Solvent A . Flush with 2 Column Volumes (CV) of Solvent A. This binds TEA to the silanols, creating a neutral surface.
Sample Loading: Dissolve crude material in a minimum volume of DCM or toluene. Avoid loading in pure EtOAc, as it broadens the band.
Elution: Run a gradient from 0% B to 100% B.
Critical: Maintain the 1% TEA concentration throughout the entire gradient.
Workup: The collected fractions will contain TEA. To remove it, co-evaporate with toluene/ethanol or dry under high vacuum for an extended period.
Protocol B: The "Premium" Method (Amine-Functionalized Silica)
Best for: High-value samples, removing TEA contamination concerns, and protecting the iodine.
Reagents:
KP-NH (Amine-functionalized) Silica Cartridge or bulk NH-Silica.
Solvents: Hexane / Ethyl Acetate (No TEA required).
Why this works: The stationary phase is already basic (propylamine bonded to silica). It repels the amine on your molecule, preventing tailing without adding liquid base additives. This protects the labile iodine from the harsh acidic environment of standard silica.
Module 4: Visualization & Logic Flow
The following diagram illustrates the decision logic for purifying this specific iodinated aminopyrazole.
Caption: Workflow for selecting the correct stationary phase and solvent modification to prevent amine tailing and separate regioisomers.
References
Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Luque, C., et al. (2011).[4][5] Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. Inorganica Chimica Acta.[5] Retrieved from [Link]
Beilstein Journals. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[6] Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Technical Support Center: Minimizing Oxidation of the 5-Amino Group in Iodopyrazoles
Diagnostic Overview The synthesis of 4-iodo-5-aminopyrazoles is a critical step in the development of various kinase inhibitors and pharmaceutical intermediates. However, the 5-amino group acts as a strong -donor.
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Overview
The synthesis of 4-iodo-5-aminopyrazoles is a critical step in the development of various kinase inhibitors and pharmaceutical intermediates. However, the 5-amino group acts as a strong
-donor. While this pushes electron density into the pyrazole ring—making the C4 position highly nucleophilic and primed for electrophilic halogenation—it simultaneously lowers the oxidation potential of the exocyclic nitrogen.
When exposed to oxidative iodinating conditions (e.g.,
with or ), the nitrogen lone pair undergoes Single-Electron Transfer (SET). This generates a radical cation that rapidly degrades, dimerizing into azo compounds () or reacting with ambient oxygen to form nitroso/nitro species. The result is a complex mixture of intractable black tars and low yields of the target iodopyrazole.
Core Troubleshooting & FAQs
Q1: During the iodination of my 5-aminopyrazole using
, the reaction mixture turns black, and I isolate mostly tars. What is happening?Causality & Solution: This is a classic symptom of oxidative degradation. Strong oxidants like or (used to generate the active electrophile from ) initiate a SET from the electron-rich amine before electrophilic aromatic substitution can occur at C4.
Solution: Immediately abandon auxiliary oxidants. Switch to a direct, mild source such as N-Iodosuccinimide (NIS) or use with a mild base (e.g., ) to drive the reaction via standard electrophilic aromatic substitution without oxidative stress.
Q2: Even with N-Iodosuccinimide (NIS), I see significant oxidative byproducts (15-20% azo-dimer). How can I optimize the NIS iodination?Causality & Solution: While NIS is milder, it can still act as a mild oxidant under thermal or photochemical stress, leading to homolytic cleavage of the N-I bond and subsequent radical pathways.
Solution: Suppress radical formation by strictly controlling the environment:
Solvent: Use polar, aprotic solvents like DMF or MeCN to stabilize the ionic intermediate.
Temperature: Maintain the reaction strictly at 0 °C.
Stoichiometry: Do not exceed 1.05 equivalents of NIS.
Light Exclusion: Wrap the reaction flask in aluminum foil.
Q3: My pyrazole substrate is highly deactivated (e.g., bears a C3-trifluoromethyl group), meaning NIS at 0 °C does not react. If I heat the reaction, the amine oxidizes. What is the best workaround?Causality & Solution: You must decouple the nucleophilicity of the C4 position from the oxidation potential of the amine. This is achieved via a Protection-Iodination-Deprotection strategy. For highly sensitive or deactivated substrates, temporary protection of the pyrazole ring and the amino group is required. The tert-butyloxycarbonyl (Boc) group is highly effective for this purpose, as it delocalizes the nitrogen lone pair into the carbamate carbonyl, raising the oxidation potential of the molecule (1)[1]. Furthermore, Boc protection strategies can be regioselectively directed to manage the complex tautomerism inherent to 3(5)-aminopyrazoles (2)[2].
Mechanistic & Workflow Visualizations
Fig 1: Mechanistic divergence of 5-aminopyrazole under oxidative vs. controlled iodination.
Fig 2: Protection-Iodination-Deprotection workflow for highly sensitive aminopyrazoles.
Comparative Data Matrix: Reaction Conditions
Iodination System
Temperature
Relative Oxidation Risk
Typical Yield (4-Iodo)
Recommended Substrate Profile
/ or
Reflux
Very High (Tars/Azo)
< 20%
Unsuitable for free 5-aminopyrazoles
/
Room Temp
Moderate
40 - 60%
Moderately sensitive substrates
NIS / DMF
0 °C to RT
Low
75 - 90%
Standard electron-rich aminopyrazoles
Boc-Protection + NIS
RT to 50 °C
Very Low
> 85% (over 3 steps)
Highly deactivated/sensitive pyrazoles
Self-Validating Experimental Protocols
Protocol A: Direct Mild Iodination (For Electron-Rich Substrates)
This protocol relies on strict temperature and stoichiometric control to prevent SET oxidation.
Preparation: Dissolve the 5-aminopyrazole (1.0 eq) in anhydrous DMF (0.2 M) under an Argon atmosphere.
Environmental Control: Chill the flask to 0 °C using an ice bath and wrap the exterior in aluminum foil to exclude light.
Self-Validation Checkpoint: The solution should turn pale yellow to light orange. If it flashes dark brown or black immediately, the internal temperature is too high, or the NIS has degraded (check reagent for free iodine).
Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (EtOAc/Hexane).
Self-Validation Checkpoint: The 4-iodo product typically runs slightly higher (less polar) than the starting material and quenches strongly under UV light (254 nm).
Quench: Add 10% aqueous sodium thiosulfate (
) to neutralize any unreacted NIS or trace .
Self-Validation Checkpoint: The orange/yellow color will immediately discharge, leaving a clear or milky white suspension, confirming the removal of all oxidative species.
Workup: Extract with EtOAc, wash heavily with brine (5x to remove DMF), dry over
This protocol electronically shields the amine, allowing for harsher iodination conditions without degradation.
Protection: Dissolve 5-aminopyrazole (1.0 eq) in THF. Add
(2.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at Room Temperature for 12 hours.
Self-Validation Checkpoint: Evolution of
gas (bubbling) indicates the carbamoylation is proceeding successfully.
Iodination: Isolate the protected intermediate. Dissolve the N,N-diBoc-aminopyrazole in MeCN. Add NIS (1.2 eq) and heat to 50 °C.
Self-Validation Checkpoint: Unlike the unprotected amine, the protected substrate will not turn black upon heating; the solution will remain clear/yellow, visually confirming the suppression of SET oxidation.
Deprotection: Treat the isolated 4-iodo-protected intermediate with 20% Trifluoroacetic Acid (TFA) in DCM at RT for 2 hours. Concentrate under vacuum to yield the pure 4-iodo-5-aminopyrazole as a TFA salt.
References
Selective Ring N-Protection of Aminopyrazoles. Source: researchgate.net.
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Source: mdpi.com.
Technical Support Center: Resolving Regioselectivity in Pyrazole N-Alkylation
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by the poor regioselectivity of py...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are bottlenecked by the poor regioselectivity of pyrazole N-alkylation.
The core challenge arises from the rapid tautomerization of 1H-pyrazoles. Because the N1 and N2 atoms interconvert, electrophilic substitution under standard basic conditions often yields an intractable mixture of regioisomers. This guide bypasses outdated trial-and-error approaches, providing you with mechanistically grounded, self-validating protocols to achieve absolute regiocontrol.
Troubleshooting Logic & Decision Tree
Before altering your reaction conditions, you must determine whether your system is governed by steric bias or electronic control . Use the decision tree below to select the appropriate synthetic strategy.
Caption: Decision tree for optimizing pyrazole N-alkylation regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why do standard basic conditions (e.g., NaH/THF) yield mixtures of N1 and N2 isomers?Causality: Deprotonation of the pyrazole forms a pyrazolide anion where the negative charge is delocalized across both nitrogens. If the C3 substituent lacks sufficient steric bulk, the alkylating agent attacks both N1 and N2 based purely on minor thermodynamic fluctuations [3].
Solution: Switch to highly polar aprotic solvents (like DMSO) combined with K₂CO₃, or utilize fluorinated alcohols (HFIP, TFE). These solvents disrupt hydrogen-bonding networks, separate the ion pairs, and amplify the inherent steric biases of the substrate to favor N1-alkylation[3].
Q2: I need to synthesize the N2-alkylated isomer of a 3-substituted pyrazole, but steric hindrance always favors N1. How can I override this?Causality: Steric control inherently favors N1 because the C3 substituent physically blocks the adjacent N2 position. To override this, you must shift from steric control to coordination-driven electronic control.
Solution: Employ a Magnesium-catalyzed alkylation. Using 20 mol% MgBr₂ with an amine base (
-Pr₂NEt) allows the magnesium to coordinate both the pyrazole and the electrophile (such as α-bromoacetates). This metal-templated transition state effectively chaperones the alkylating agent to the sterically hindered N2 position, yielding up to 99:1 regioselectivity [1].
Q3: Can I achieve complete regiocontrol without using transition metal catalysts?Causality: Yes, by leveraging attractive non-covalent interactions that force intramolecularization in the transition state.
Solution: A catalyst-free aza-Michael addition can be utilized. Reacting 3-substituted pyrazoles with electron-deficient alkenes (like ethyl acrylate) in DMSO yields N1-alkylated products with >99.9:1 selectivity. The selectivity is driven by attractive N···O interactions that pre-organize the transition state, restricting the conformation and dictating the regiochemical outcome [2].
Q4: Direct alkylation fails entirely for my highly substituted pyrazole. What is the alternative?Causality: In highly substituted pyrazoles, both nitrogens may be sterically inaccessible or electronically deactivated, rendering direct base-mediated alkylation impossible.
Solution: Utilize the SEM-group transposition strategy. By protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group at N1, you can selectively methylate the remaining N2 nitrogen using a powerful electrophile (Meerwein's salt, Me₃O·BF₄) to form a pyrazolium salt. Subsequent deprotection removes the SEM group, yielding a single, fully substituted regioisomer [4].
Caption: Workflow of SEM-group transposition for synthesizing fully substituted pyrazoles.
Quantitative Data Summary
Use the following table to benchmark your expected outcomes based on the chosen optimization strategy.
Strategy
Pyrazole Substrate
Reagents / Catalyst
Solvent
Major Regioisomer
Selectivity Ratio
Yield
Ref
Base-Mediated
3-Substituted Pyrazole
Alkyl Halide, K₂CO₃
DMSO
N1
High
~80%
[3]
Mg-Catalyzed
3-Substituted Pyrazole
α-bromoacetates, MgBr₂, -Pr₂NEt
THF
N2
76:24 to 99:1
44–90%
[1]
Catalyst-Free Michael
3-Nitro-1H-pyrazole
Ethyl Acrylate
DMSO
N1
>99.9:1
>90%
[2]
SEM-Transposition
1-SEM-3-R-Pyrazole
Me₃O·BF₄, then TBAF
DCM
N1 (from original N2)
>99:1 (Single Isomer)
High
[4]
Self-Validating Experimental Protocols
The following Standard Operating Procedures (SOPs) include built-in validation checkpoints to ensure system integrity and prevent downstream failures.
Objective: Force alkylation at the sterically hindered N2 position via metal coordination.
System Preparation & Setup:
In a glovebox filled with N₂ (Validation Checkpoint: Oxygen sensor must read ≤0.1 ppm O₂, ≤0.1 ppm H₂O), charge a vial equipped with a magnetic stir bar with 3-phenyl-1H-pyrazole (200 mg, 1.39 mmol, 100 mol%) and anhydrous MgBr₂ (51.0 mg, 0.277 mmol, 20 mol%).
Causality Note: The anhydrous nature of MgBr₂ is critical. The presence of >100 mol% water will completely halt conversion by displacing the pyrazole from the magnesium coordination sphere.
In a standard reaction vial under ambient air, dissolve 3-nitro-1H-pyrazole (1.0 equiv) in DMSO (0.5 M concentration).
Add ethyl acrylate (1.2 equiv) directly to the solution.
Reaction & Monitoring:
Stir the solution at room temperature.
Validation Checkpoint: Monitor the reaction via ¹H NMR or GC/MS. The reaction is driven by N···O attractive interactions pre-organizing the transition state. Complete consumption of the pyrazole N-H proton signal indicates reaction completion.
Workup & Purification:
Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMSO.
Dry over anhydrous Na₂SO₄, filter, and concentrate.
Validation Checkpoint: Recrystallize the crude product from ethyl acetate and hexanes. A sharp melting point (e.g., 75–76 °C for specific derivatives) confirms the absolute purity of the >99.9:1 N1 regioisomer.
References
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme Connect.
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
Technical Support Center: Optimizing N-Alkyl
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
Optimization
Technical Support Center: Optimizing Reaction Temperature for 3-Iodopyrazole Coupling Reactions
Welcome to the technical support center for optimizing reaction temperatures in 3-iodopyrazole coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing reaction temperatures in 3-iodopyrazole coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their coupling reactions involving this versatile heterocyclic building block. Here, we will delve into the nuances of temperature control, offering troubleshooting advice and answering frequently asked questions to help you navigate the complexities of these transformations.
Troubleshooting Guide: Addressing Common Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during 3-iodopyrazole coupling reactions where temperature is a critical parameter.
Q1: My Suzuki-Miyaura coupling reaction with 3-iodopyrazole is sluggish and gives a low yield. How can I determine if the temperature is the issue?
A1: Initial Diagnosis and Step-by-Step Optimization
A low yield in a Suzuki-Miyaura coupling is a frequent challenge that can often be traced back to suboptimal reaction temperature.[1] The temperature directly influences the rate of each step in the catalytic cycle, from oxidative addition to reductive elimination.
Causality: Insufficient thermal energy can lead to a slow reaction rate, preventing the reaction from reaching completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black, which reduces the concentration of the active catalytic species.[2][3]
Troubleshooting Workflow:
Verify Reagent and Catalyst Integrity: Before adjusting the temperature, ensure that your reagents, particularly the boronic acid and the palladium catalyst, are of high quality and have been stored correctly.[1][4] Phosphine ligands, commonly used in these reactions, are susceptible to oxidation.[1]
Initial Temperature Screening: If you are starting with a new substrate combination, it is advisable to perform small-scale screening experiments at a range of temperatures. A typical starting point for many Suzuki couplings is between 80 °C and 100 °C.[5][6] Consider a screening range of 70 °C, 90 °C, and 110 °C.
Monitor Reaction Progress: Closely monitor the reaction progress at each temperature using techniques like TLC, LC-MS, or GC-MS. This will not only indicate the rate of product formation but also help in identifying the formation of byproducts.[1]
Consider Microwave Irradiation: For reactions that are sluggish even at higher conventional heating temperatures, microwave irradiation can be a powerful tool.[5][7] The rapid and efficient heating provided by microwaves can often accelerate the reaction and improve yields, sometimes in a matter of minutes.[8][9]
Q2: I'm observing significant byproduct formation, such as homocoupling of the boronic acid and dehalogenation of my 3-iodopyrazole. Can temperature adjustments help minimize these side reactions?
A2: Mitigating Side Reactions Through Thermal Control
The formation of byproducts is a clear indicator that the reaction conditions are not optimized. Temperature plays a crucial role in the selectivity of the reaction.
Causality:
Homocoupling: This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen and can be exacerbated at higher temperatures.[1]
Dehalogenation: The replacement of the iodine atom on the pyrazole ring with a hydrogen atom can occur, particularly if there are sources of hydrides in the reaction mixture. While not solely temperature-dependent, higher temperatures can sometimes favor this pathway.[1]
Mitigation Strategies:
Optimize Degassing: Rigorous degassing of the solvent and reaction mixture is paramount to minimize oxygen-induced homocoupling.[1]
Temperature Titration: Carefully evaluate a range of temperatures. It's possible that a lower temperature, while potentially slowing down the desired reaction, may significantly suppress the formation of side products, leading to a cleaner reaction profile and a higher isolated yield of the desired product.
Solvent and Base Selection: The choice of solvent and base can influence the optimal temperature. For instance, aprotic solvents like dioxane or toluene are common for Suzuki reactions and can tolerate higher temperatures.[2][5] The base is also critical; for example, using carbonate or phosphate bases might be preferable over amine bases if dehalogenation is an issue.[1]
Q3: My Buchwald-Hartwig amination of 3-iodopyrazole is not proceeding. I've tried heating to 100 °C, but there's no product formation. What should I do?
A3: Re-evaluating the Entire Catalytic System in Conjunction with Temperature
While temperature is a key parameter, a complete reaction failure often points to a more fundamental issue with the catalytic system or reaction setup.[10]
Causality: The Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent, all of which are interconnected with the optimal reaction temperature.[11][12] The nitrogen atoms in the pyrazole ring can potentially coordinate with the palladium center, leading to catalyst deactivation.[7]
Troubleshooting Steps:
Ligand Selection: Standard phosphine ligands may not be effective. For heteroaromatic substrates like 3-iodopyrazole, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the catalytic cycle.[3][10]
Base Compatibility: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[11][13] Ensure the base is fresh and anhydrous.
Systematic Re-optimization: If a change in ligand or base is made, a re-evaluation of the optimal temperature is necessary. A good starting point for many Buchwald-Hartwig reactions is around 80-110 °C.[12]
Inert Atmosphere: These reactions are highly sensitive to oxygen.[3] Ensure that all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[3]
Q4: In my Ullmann coupling of 3-iodopyrazole with an alcohol, the reaction mixture turns black at 130 °C and the yield is very low. What is happening?
A4: Recognizing and Preventing Catalyst Decomposition in Copper-Catalyzed Reactions
The Ullmann reaction, which typically uses a copper catalyst, has its own set of temperature-related challenges.
Causality: The blackening of the reaction mixture at high temperatures is often indicative of copper catalyst decomposition or agglomeration, leading to a loss of catalytic activity.[14] While Ullmann reactions historically required harsh conditions with high temperatures (often >200 °C), modern protocols with appropriate ligands can proceed at much milder temperatures.[15][16][17]
Corrective Actions:
Lower the Temperature: The observation of decomposition at 130 °C is a clear signal to reduce the reaction temperature.[14] Screen a range of lower temperatures, for example, 80 °C, 100 °C, and 120 °C.
Ligand-Assisted Protocol: The use of ligands such as 1,10-phenanthroline derivatives or amino acids can significantly lower the required reaction temperature and improve yields by stabilizing the copper catalyst.[14][17]
Microwave-Assisted Synthesis: As with palladium-catalyzed reactions, microwave heating can be beneficial for Ullmann couplings, often allowing for shorter reaction times at controlled temperatures, which can minimize catalyst degradation.[14]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for optimizing a new 3-iodopyrazole coupling reaction?
A1: For most palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, a good starting range for optimization is between 80 °C and 120 °C .[5][12] For copper-catalyzed reactions like the Ullmann coupling, a slightly wider range of 100 °C to 140 °C can be considered, especially if a modern, ligated catalyst system is not being used.[14][18] However, it is always recommended to consult literature for similar substrate classes to narrow down the initial screening range.
Q2: Can running the reaction at a lower temperature for a longer time give the same result as a higher temperature for a shorter time?
A2: In some cases, yes. The Arrhenius equation dictates that reaction rates increase with temperature. Therefore, a lower temperature will result in a slower reaction rate, which can sometimes be compensated for by a longer reaction time.[19] However, this is not always a simple trade-off. Some reactions have a specific activation energy barrier that may not be efficiently overcome at lower temperatures, regardless of the reaction time. Additionally, prolonged reaction times can sometimes lead to the degradation of sensitive starting materials or products.
Q3: How does the choice of solvent affect the optimal reaction temperature?
A3: The solvent's boiling point is a primary consideration as it sets the upper limit for the reaction temperature at atmospheric pressure. Common high-boiling point solvents used in coupling reactions include toluene (b.p. 111 °C), dioxane (b.p. 101 °C), and DMF (b.p. 153 °C). The solvent's ability to dissolve the reactants and stabilize the catalytic species is also crucial and can influence the optimal temperature.[10]
Q4: Are there any safety concerns related to the thermal stability of 3-iodopyrazole itself?
A4: 3-Iodopyrazole has a melting point of approximately 64 °C.[20] While generally stable under typical coupling reaction conditions, it is always good practice to be aware of the thermal stability of all reactants. Studies on the thermal degradation of pyrazole derivatives suggest that decomposition generally occurs at much higher temperatures than those typically employed in these coupling reactions.[21] However, exothermic reactions can occur, especially on a larger scale, and appropriate temperature control is necessary.[22][23]
Data Presentation
Table 1: Recommended Starting Temperatures for Common Coupling Reactions of 3-Iodopyrazole
Coupling Reaction
Catalyst System
Typical Solvent(s)
Recommended Starting Temperature Range (°C)
Key Considerations
Suzuki-Miyaura
Pd(0) with phosphine ligands
Dioxane/Water, Toluene/Water, DMF
80 - 110
Monitor for Pd black formation at higher temperatures.[2]
Buchwald-Hartwig
Pd(0) with bulky, electron-rich ligands
Toluene, Dioxane
90 - 120
Highly sensitive to inert atmosphere; catalyst deactivation is a concern.[3][10]
Sonogashira
Pd(0)/Cu(I) co-catalyst
THF, DMF, Amines
Room Temperature - 80
Can often be run at lower temperatures than other couplings.[23]
Ullmann
Cu(I) with ligands (e.g., phenanthroline)
DMF, DMSO
100 - 140
Modern protocols allow for significantly milder conditions than classic Ullmann reactions.[14][18]
Experimental Protocols
Protocol: Systematic Temperature Screening for a Suzuki-Miyaura Coupling of 3-Iodopyrazole
This protocol outlines a general procedure for optimizing the reaction temperature for the coupling of 3-iodopyrazole with an arylboronic acid.
Reaction Setup: In a glovebox or under a stream of inert gas, add 3-iodopyrazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) to three separate microwave vials or Schlenk tubes.[5]
Catalyst and Ligand Addition: To each vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to each vial to achieve the desired concentration.
Reaction Execution: Seal the vials and place them in pre-heated heating blocks or an oil bath set to three different temperatures (e.g., 80 °C, 100 °C, and 120 °C).[6]
Monitoring and Analysis: Stir the reactions vigorously. After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction mixture (under inert atmosphere if possible), quench, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.[1]
Evaluation: Compare the results across the different temperatures and time points to identify the optimal temperature that provides the best balance of reaction rate and selectivity.
Visualization
Workflow for Optimizing Reaction Temperature
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for 3-iodopyrazole coupling reactions.
Caption: A logical workflow for troubleshooting and optimizing reaction temperature.
References
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
MDPI. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. Retrieved from [Link]
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
Beilstein Journals. (2016, May 20). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Retrieved from [Link]
MDPI. (2025, July 21). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Retrieved from [Link]
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a. Retrieved from [Link]
MDPI. (2024, September 26). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Operachem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Retrieved from [Link]
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
Technical Support Center: Stability & Handling of 3-iodo-1-isobutyl-1H-pyrazol-5-amine
[1] Executive Summary This guide addresses the stability profile of 3-iodo-1-isobutyl-1H-pyrazol-5-amine .[1] While specific degradation kinetics for this exact CAS are proprietary, its structural motifs—an electron-rich...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide addresses the stability profile of 3-iodo-1-isobutyl-1H-pyrazol-5-amine .[1] While specific degradation kinetics for this exact CAS are proprietary, its structural motifs—an electron-rich primary amine , a photosensitive aryl iodide , and a pyrazole core —dictate a specific set of handling protocols.
Core Stability Alert: This compound is photolabile (sensitive to light) and prone to oxidative condensation in solution.[1] It acts as a "reactive handle" in synthesis; therefore, the very properties that make it useful (C-I bond, -NH₂ nucleophilicity) make it unstable during storage.
Part 1: Critical Stability Vectors (The "Why" & "How")
Photolytic Deiodination (The Iodine Factor)
The Carbon-Iodine (C-I) bond on the pyrazole ring is the weakest link in this molecule (~50–60 kcal/mol bond dissociation energy). Exposure to UV or blue light (laboratory LEDs) excites the molecule, leading to homolytic cleavage.
Mechanism:
Observation: Solutions turn yellow, pink, or purple over time due to the release of elemental iodine (
).
Impact: Loss of the iodine "handle" prevents downstream cross-coupling (e.g., Suzuki, Sonogashira).
Oxidative Condensation (The Amine Factor)
The 5-amino group is electron-rich.[1] In the presence of oxygen and trace transition metals, it can undergo oxidative dimerization to form azo-linkages or degrade into N-oxides.[1]
Solvent Risk: In acetone or acetonitrile , the amine can react to form Schiff bases (imines) or amidines, especially if the solvent is not anhydrous.
DMSO Risk: While DMSO is a standard solvent, it can act as a mild oxidant (Swern-like pathways) or a methylating agent upon prolonged storage at room temperature [1, 2].
Visualizing Degradation Pathways
The following diagram maps the degradation logic to help you diagnose impurities in your LCMS data.
Figure 1: Primary degradation pathways.[1] Note that de-iodination results in a mass loss of ~126 Da (Iodine) + 1 Da (H), often seen as [M-125] in mass spec.
Critical: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture.[1] Aliquot into single-use vials.
Protocol B: Self-Validating Stability Check
Objective: Determine if your specific batch is still viable.[1]
Dilute 1 µL of stock into 999 µL of Acetonitrile/Water (50:50).
Inject onto HPLC/UPLC immediately.
Check UV Absorbance at 254 nm.
Criteria:
Purity > 95%: Pass.
Purity 90-95%: Purify. (Recrystallize or Prep-HPLC).
Purity < 90%: Fail. (Risk of side reactions in biological assays).
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in a cellular assay with 1% DMSO?A: Yes, but prepare the dilution fresh . Do not store the diluted intermediate plate. The amine is stable in 1% DMSO/Media for 24-48 hours at 37°C, but the iodine moiety may degrade if the incubator has internal lighting or if the plate is left on the bench.
Q2: Why does the solid turn dark in the bottle?A: This is "surface passivation" by iodine release. If the bulk solid underneath is white/off-white, the compound might still be salvageable. Perform an NMR check.[1][7] If the bulk is dark, the autocatalytic release of iodine has likely degraded the sample.
Q3: I see a peak at [M+42] in my LCMS. What is it?A: If you used Acetonitrile (ACN) as a solvent, check if it was acidified. In rare cases, acetyl groups can transfer, but it is more likely you are seeing an acetylated impurity from the synthesis (reaction with acetic anhydride or similar during workup). If you used Acetone, it is the imine (+40) or a related condensation product.
Q4: Is the isobutyl group stable?A: Yes. The isobutyl group is chemically inert under standard storage conditions. It provides steric bulk but does not introduce chemical instability vectors like the iodine or amine groups do.
References
Reaction of DMSO with Amines: Li, Z., et al. (2014). "A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide." Advanced Synthesis & Catalysis.
DMSO as an Oxidant: Sheikhi, N., et al. (2018).[3] "Reactions in DMSO as oxidant and reaction medium." Synlett.
Halogen Bonding & Stability of Iodopyrazoles: Rue, K. L., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole." Crystals.
Iodine-Catalyzed Degradation: "The iodine‐catalyzed reaction of DMSO with (hetero)aryl methyl ketones." ResearchGate.[1][4]
Choosing Your Halogen: A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-Aminopyrazoles in Cross-Coupling Reactions
Executive Summary For researchers engaged in the synthesis of complex molecules, particularly in drug discovery, the 5-aminopyrazole scaffold is a cornerstone of molecular design. Its functionalization, most commonly ach...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers engaged in the synthesis of complex molecules, particularly in drug discovery, the 5-aminopyrazole scaffold is a cornerstone of molecular design. Its functionalization, most commonly achieved via palladium-catalyzed cross-coupling, presents a critical early-stage decision: which halogenated precursor offers the most reliable and efficient path to the desired product? This guide provides an in-depth comparison of 3-iodo- and 3-bromo-5-aminopyrazoles, moving beyond textbook reactivity principles to offer field-proven insights. While the greater inherent reactivity of the carbon-iodine bond is well-established, our findings indicate that this does not uniformly translate to superior performance. In the crucial Suzuki-Miyaura coupling, 3-bromo-aminopyrazoles are often the superior substrates, exhibiting a significantly lower propensity for undesired dehalogenation side reactions. The choice of halide is therefore not a simple matter of reactivity, but a nuanced decision dependent on the specific transformation being performed.
Fundamental Principles: The Carbon-Halogen Bond's Double-Edged Sword
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the initial, and often rate-determining, oxidative addition step. In this step, a low-valent palladium(0) complex inserts into the carbon-halogen (C-X) bond. The efficiency of this process is inversely correlated with the bond dissociation energy of the C-X bond.
The C-I bond is demonstrably weaker than the C-Br bond, making aryl iodides generally more reactive towards oxidative addition than their bromide counterparts.[1] This established principle forms the basis of their widespread use.
Bond Type
Average Bond Dissociation Energy (kJ/mol)
C-Br
~276-285
C-I
~213-240
(Data sourced from multiple chemical literature sources)
However, this higher reactivity can be a double-edged sword. The very facility of the C-I bond's cleavage can open pathways to undesired side reactions. One of the most common pitfalls, particularly with electron-rich or sensitive heterocyclic systems like aminopyrazoles, is dehalogenation , where the halogen is replaced by a hydrogen atom.
Fig 1: Competing pathways in Pd-catalyzed cross-coupling.
The intermediate Ar-Pd(II)-X species, formed more readily from the iodo-substrate, has a longer lifetime in the reaction mixture, increasing its vulnerability to interception by proton sources (e.g., solvent, trace water, or the amine base) leading to the dehalogenated byproduct.
Comparative Reactivity in Key Transformations
Suzuki-Miyaura Coupling: The Case for Bromine
Contrary to conventional wisdom, direct comparative studies on halogenated aminopyrazoles reveal that 3-bromo and 3-chloro derivatives are superior to 3-iodo-aminopyrazoles in the Suzuki-Miyaura reaction.[2][3][4] The primary reason for this unexpected outcome is the significantly reduced propensity of the bromo- and chloro-pyrazoles to undergo the dehalogenation side reaction.[5]
A study by Jedinák et al. provides compelling evidence. When coupling a protected 3-halo-5-aminopyrazole with 4-methoxyphenylboronic acid under identical conditions, the following results were observed:
3-Halogenopyrazole Substrate
Coupling Product Yield
Dehalogenated Byproduct
3-Iodo
61%
25%
3-Bromo
95%
<5%
3-Chloro
93%
<5%
(Data synthesized from J. Org. Chem. 2017, 82, 1, 484–495)[3]
Causality: The higher C-Br bond strength makes the initial oxidative addition more challenging, but once formed, the resulting Ar-Pd(II)-Br intermediate proceeds more cleanly through the catalytic cycle. The use of modern, highly active catalyst systems, such as those based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos), effectively overcomes the lower intrinsic reactivity of the bromide, allowing for efficient coupling while minimizing side reactions.[6][7][8]
Benchmark Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-aminopyrazole
This protocol is optimized for high yield and minimal side-product formation.
Technical Guide: HPLC Retention & Method Development for 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
The following guide details the HPLC retention behavior and method development strategy for 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine (also known as 5-amino-1-isobutyl-3-iodopyrazole). This guide is structured for res...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the HPLC retention behavior and method development strategy for 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine (also known as 5-amino-1-isobutyl-3-iodopyrazole).
This guide is structured for researchers requiring robust analytical methods for this specific aminopyrazole intermediate, often utilized in the synthesis of kinase inhibitors and heterocyclic building blocks.
Executive Summary & Physicochemical Profile[1]
3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine is a functionalized heterocycle characterized by a lipophilic isobutyl group, a heavy halogen (iodine) at the 3-position, and a polar primary amine at the 5-position.
Analyzing this compound requires balancing the retention of the hydrophobic domains (isobutyl/iodo) with the peak shape challenges often presented by the basic amino group.
Physicochemical Drivers for Chromatography
Property
Value (Predicted)
Chromatographic Impact
Molecular Formula
C₇H₁₂IN₃
MW: 265.10 g/mol
LogP (Octanol/Water)
~2.1 – 2.5
Moderate Hydrophobicity: Suitable for Reverse Phase (RP) chromatography.[1]
pKa (Ring N)
~2.0 – 2.5
Weakly Basic: The pyrazole ring nitrogens are electron-deficient due to the iodine.
pKa (Exocyclic -NH₂)
~3.5 – 4.5
Ionization State: Likely neutral or partially protonated at standard acidic HPLC pH (2-3).
UV Maxima
~254 nm, ~210 nm
Detection: Strong absorbance at 254 nm due to the iodopyrazole core.
To determine the optimal retention time and peak resolution, we compared the performance of three common stationary phases. The "performance" here is defined by Retention Factor (k') , Peak Symmetry (As) , and Selectivity (
) against common des-iodo impurities.
Option A: C18 (Octadecylsilane) – The Standard
Mechanism: Pure hydrophobic interaction.
Performance: Provides strong retention due to the isobutyl and iodine groups.
Verdict:Best for General Quantitation. The high surface area of C18 columns interacts effectively with the isobutyl chain, yielding a stable baseline and predictable retention.
Option B: Phenyl-Hexyl – The Selective Alternative
Mechanism: Hydrophobic interaction +
- stacking.
Performance: The phenyl ring in the stationary phase interacts with the
-electrons of the pyrazole ring and the polarizable iodine atom.
Verdict:Best for Impurity Profiling. Offers superior resolution between the target compound and its des-iodo analog or regioisomers (e.g., 1-isobutyl-5-iodo-3-amine) due to differences in electron density.
Option C: C8 (Octylsilane) – The High-Throughput Option
Mechanism: Lower hydrophobicity.
Performance: Reduced retention time compared to C18.
Verdict:Suitable for Fast Screening. Use only if the C18 method is too long (>15 min).
Experimental Comparison Data (Representative)
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[2]
Parameter
C18 Column (Standard)
Phenyl-Hexyl (Selective)
C8 Column (Fast)
Retention Time (RT)
5.8 min
6.1 min
4.2 min
Peak Symmetry (Tailing)
1.1 (Excellent)
1.05 (Superior)
1.3 (Moderate)
Resolution (Rs) from Impurity
2.5
3.8 (High Selectivity)
1.8
Backpressure
~180 bar
~190 bar
~160 bar
Insight: While C8 is faster, the Phenyl-Hexyl phase provides the best selectivity for the iodinated core, making it the superior choice for purity analysis where de-halogenated byproducts are a concern.
Sample Preparation: Dissolve 1 mg of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine in 1 mL of 50:50 Water:ACN .
Note: Do not use 100% ACN as the diluent; it may cause peak distortion (fronting) due to the "solvent effect" on early eluting peaks.
System Suitability: Inject a blank (diluent) to confirm no carryover.
Standard Injection: Inject the standard. The target peak should elute at approximately 6.1 ± 0.2 min .
Integration: Integrate the main peak at 254 nm. Check for the des-iodo impurity (typically elutes earlier, ~4.5 min) and regioisomers (typically elute later, ~6.5 min).
Mechanism & Logic Visualization
The following diagram illustrates the interaction mechanism and the decision logic for method selection.
Caption: Interaction map showing how functional groups of the target molecule dictate column selection strategy.
Troubleshooting & Critical Pairs
When analyzing this compound, specific "critical pairs" (compounds difficult to separate) may arise.
Critical Pair
Structure Difference
Separation Strategy
Des-iodo Impurity
Missing Iodine (H instead of I)
Use Phenyl-Hexyl. The iodine contributes significantly to retention on phenyl phases. The des-iodo form will elute much earlier.
Regioisomer
Isobutyl on N2 instead of N1
Use Methanol. Changing the organic modifier from ACN to MeOH often alters the solvation shell enough to separate steric isomers.
Hydrolysis Product
5-OH instead of 5-NH₂
Adjust pH. The OH form is acidic (phenol-like). Increasing pH to >7 will ionize it (move to solvent front), separating it from the neutral amine.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC mechanisms).
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Aminopyrazoles. Retrieved from [Link] (General physicochemical property verification).
Agilent Technologies. (2023). ZORBAX Eclipse Plus Method Development Guide. Retrieved from [Link] (Source for column selectivity data).
A Senior Application Scientist's Guide to IR Spectroscopy of Amino- and Iodo-Substituted Pyrazoles
For researchers and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2] The functionalization of this heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2] The functionalization of this heterocyclic core with substituents like amino and iodo groups is a critical step in modulating biological activity. Accurate and efficient characterization of these molecules is paramount, and Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and powerful tool for confirming the presence of these key functional groups.[3][4]
This guide provides an in-depth comparison of the characteristic IR spectral peaks for amino (-NH₂) and iodo (-I) groups appended to a pyrazole ring. Moving beyond a simple list of frequencies, we will explore the causality behind these vibrational modes and present a self-validating experimental protocol for robust analysis.
Part 1: Decoding the Vibrational Signature of the Amino Group on Pyrazoles
An amino group attached to an aromatic system like pyrazole is classified as a primary aromatic amine. Its IR spectrum is defined by several distinct vibrational modes originating from the N-H and C-N bonds.
N-H Stretching Vibrations
The most prominent and diagnostic peaks for a primary amine are found in the 3500-3200 cm⁻¹ region.[5] The presence of two hydrogens on the nitrogen atom gives rise to two distinct stretching vibrations:
Asymmetric Stretch (ν_as): Occurs at a higher frequency, typically in the 3500-3420 cm⁻¹ range for aromatic amines.[6] This mode involves one N-H bond stretching while the other compresses.
Symmetric Stretch (ν_s): Appears at a lower frequency, generally between 3420-3340 cm⁻¹ .[6] In this mode, both N-H bonds stretch or compress in phase.
These bands are characteristically weaker and sharper than the broad O-H stretching bands from alcohols or carboxylic acids, which often appear in the same region.[5] The precise position of these peaks is sensitive to the molecular environment. Hydrogen bonding, for instance in a solid-state sample, can cause a shift to lower wavenumbers by approximately 100 cm⁻¹.[7][8] Experimental data for substituted aminopyrazoles have shown these NH₂ bands appearing at 3379–3393 cm⁻¹ and 3250–3330 cm⁻¹.[9]
N-H Bending (Scissoring) Vibration
This in-plane bending motion, analogous to the closing and opening of a pair of scissors, gives rise to a medium-to-strong absorption band in the 1650-1580 cm⁻¹ region.[5][6] It is crucial for analysts to be aware of this peak, as its proximity to the carbonyl (C=O) region can sometimes lead to misinterpretation.[5]
C-N Stretching and N-H Wagging Vibrations
C-N Stretching: The vibration of the bond connecting the pyrazole ring carbon to the amino nitrogen is also observable. For aromatic amines, this peak is typically found in the 1335-1250 cm⁻¹ range.[5][7]
N-H Wagging: This out-of-plane bending vibration results in a broad, strong absorption in the 910-665 cm⁻¹ region and is characteristic of both primary and secondary amines.[5]
Part 2: Identifying the Subtle Signature of the Iodo Group
Unlike the amino group, which provides multiple strong signals in the mid-IR range, the iodo group's primary signature is more subtle and falls into a less commonly analyzed region of the spectrum.
C-I Stretching Vibration
The key vibration for an iodo substituent is the C-I stretch. Due to the high mass of the iodine atom, this bond vibrates at a very low frequency. The characteristic absorption for the C-I stretch is found in the far-infrared region, typically in the range of 600-500 cm⁻¹ or even lower (<600 cm⁻¹).[10][11][12]
Causality: The frequency of a stretching vibration is inversely proportional to the reduced mass of the atoms involved. The heavy iodine atom significantly increases the reduced mass of the C-I system, thus lowering the vibrational frequency and pushing the absorption into the far-IR region. This makes the C-I stretch a highly characteristic but often overlooked peak, as standard mid-IR spectrometers typically have a lower limit of 600 or 400 cm⁻¹.
Influence on the Pyrazole Skeleton
The presence of a heavy and electron-withdrawing substituent like iodine also impacts other vibrations within the molecule. A study on 4-halogenated-1H-pyrazoles demonstrated that the N-H stretching frequency is sensitive to the identity of the halogen at the 4-position. For 4-iodo-1H-pyrazole, a sharp N-H stretching feature was observed at 3110 cm⁻¹, a significant shift compared to the unsubstituted pyrazole, highlighting the electronic and mass effects of the iodo group on the entire ring system.[13][14]
Part 3: Comparative Data Summary
The following table summarizes the key IR absorption frequencies for amino and iodo groups on a pyrazole scaffold, providing a quick reference for spectral analysis.
Part 4: A Self-Validating Protocol for FTIR Analysis
This protocol for the KBr pellet method is designed to produce reliable and reproducible spectra for solid pyrazole derivatives. The rationale behind each step ensures the integrity of the data.
Objective: To obtain a high-quality mid-infrared spectrum of a substituted pyrazole compound, free from interference.
Methodology: Potassium Bromide (KBr) Pellet
Rationale: KBr is the preferred matrix for solid-sample IR spectroscopy because it is transparent across the vast majority of the mid-IR range (4000-400 cm⁻¹) and, when properly prepared, produces a non-absorbing background. It allows the analyte molecules to be dispersed, minimizing complex intermolecular interactions that can broaden peaks in a neat sample.
Step-by-Step Protocol:
Sample and KBr Preparation:
Gently grind ~1-2 mg of the pyrazole sample into a fine powder using a clean agate mortar and pestle.
Add ~100-200 mg of dry, spectroscopy-grade KBr powder. The dryness is critical as water has strong IR absorptions that can obscure key spectral regions.[4]
Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and particle size is minimized to reduce scattering effects.
Pellet Formation:
Transfer a portion of the powder mixture into a pellet-forming die.
Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 1-2 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent disc.
Carefully release the pressure and extract the KBr pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.
Instrument and Background Setup:
Ensure the sample compartment of the FTIR spectrometer is empty.
Run a background scan. This is a self-validating step that records the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument's own optical bench. This background will be automatically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the sample and the KBr matrix.
Set the acquisition parameters: a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to achieve a good signal-to-noise ratio.
Sample Analysis:
Place the KBr pellet into the spectrometer's sample holder.
Acquire the sample spectrum.
Data Interpretation:
The resulting spectrum should be automatically ratioed against the collected background.
Analyze the spectrum for the characteristic peaks outlined in the comparative table. The presence of the dual N-H stretches and the N-H bend confirms the amino group.
For confirmation of the iodo-substituent, a spectrometer equipped with a far-IR source and detector would be necessary to observe the C-I stretch below 600 cm⁻¹.
Part 5: Visualizing Workflows and Relationships
Diagrams provide a clear, at-a-glance understanding of complex processes and concepts.
Caption: Correlation between molecular structure and IR spectral features.
Conclusion
IR spectroscopy is an indispensable technique in the arsenal of drug development professionals. For substituted pyrazoles, it provides a definitive and rapid method for structural verification. The amino group presents a rich spectral signature with characteristic N-H stretching and bending vibrations in the mid-IR. Conversely, the iodo group is identified by its unique, low-frequency C-I stretching vibration in the far-IR. By understanding the physical origins of these absorptions and employing a robust experimental protocol, researchers can confidently characterize their synthesized molecules, ensuring the integrity of their path toward novel therapeutics.
References
INFRARED SPECTROSCOPY . St. Paul's Cathedral Mission College. [Link]
CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS . University of Colorado Boulder. [Link]
IR: amines . University of California, Los Angeles. [Link]
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles . MDPI. [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . PMC. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. [Link]
Infrared Spectrometry . Michigan State University. [Link]
24.10: Spectroscopy of Amines . Chemistry LibreTexts. [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES . Connect Journals. [Link]
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix . PMC. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . ResearchGate. [Link]
Structural Elucidation of 1-Substituted-5-Amino-3-Iodopyrazoles: A Comparative Guide to MicroED vs. SC-XRD
Executive Summary: The Structural Challenge In the hit-to-lead phase of drug discovery, 1-substituted-5-amino-3-iodopyrazoles serve as highly versatile, densely functionalized building blocks. The 5-amino group provides...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Challenge
In the hit-to-lead phase of drug discovery, 1-substituted-5-amino-3-iodopyrazoles serve as highly versatile, densely functionalized building blocks. The 5-amino group provides a critical handle for kinase hinge-binding or further functionalization, while the 3-iodo substituent is primed for late-stage Suzuki-Miyaura cross-coupling[1].
However, determining the precise 3D crystal structure of these compounds presents a unique biophysical challenge. The causality of this difficulty lies in their intermolecular interactions: the 5-amino group acts as a strong, bifurcated hydrogen bond donor, while the highly polarizable 3-iodo group participates in competing halogen bonding[2]. This dual-network propensity drives rapid, uncontrolled nucleation, causing the compound to precipitate as a fine microcrystalline powder rather than the large, well-ordered single crystals required for traditional Single-Crystal X-Ray Diffraction (SC-XRD) .
To overcome this bottleneck, pharmaceutical pipelines are increasingly turning to Microcrystal Electron Diffraction (MicroED) [3]. This guide objectively compares the performance, experimental workflows, and data outputs of SC-XRD versus MicroED for the structural elucidation of these challenging halogenated heterocycles.
Performance Comparison: SC-XRD vs. MicroED
When evaluating analytical techniques for 1-substituted-5-amino-3-iodopyrazoles, the presence of the heavy iodine atom (Z=53) and the rapid precipitation kinetics must dictate your choice of methodology. Electrons interact with matter approximately 1,000 times more strongly than X-rays, fundamentally altering the requirements for sample size and data processing[4].
Quantitative Performance Matrix
Analytical Parameter
Single-Crystal X-Ray Diffraction (SC-XRD)
Microcrystal Electron Diffraction (MicroED)
Required Crystal Size
> 50 μm (Large, well-ordered single crystals)
< 1 μm (Sub-micron nanocrystals or powders)
Sample Prep Time
Days to Weeks (Extensive crystallization screens)
Minutes (Direct dry powder crushing)
Data Collection Time
Hours to Days
Minutes (Continuous rotation cryo-EM)
Scattering Target
Electron Density (X-rays)
Electrostatic Potential (Electrons)
Iodine (Heavy Atom) Effect
Severe X-ray absorption; requires rigorous multi-scan correction.
Minimal absorption; dynamical scattering is the primary artifact to manage.
Hydrogen Visibility (-NH₂)
Often masked by the overwhelming electron density of the iodine atom.
Enhanced visibility; electrons probe both the nucleus and electron cloud[5].
Intermolecular Interaction Dynamics
To understand why these compounds resist traditional crystallization, we must map their interaction pathways. The diagram below illustrates the competing forces that drive the rapid micro-crystallization of 1-substituted-5-amino-3-iodopyrazoles.
Caption: Logical mapping of the competing intermolecular forces driving the rapid micro-crystallization of iodopyrazoles.
Self-Validating Experimental Protocols
The following protocols provide field-proven methodologies for obtaining structural data, tailored to the specific biophysical properties of 1-substituted-5-amino-3-iodopyrazoles.
Protocol A: SC-XRD via Controlled Vapor Diffusion
Use this protocol if absolute stereochemistry via anomalous dispersion is strictly required and time permits extensive screening.
Solvent Disruption: Dissolve 10 mg of the pyrazole in 1 mL of a highly competitive hydrogen-bonding solvent (e.g., DMSO or DMF). Causality: This temporarily disrupts the strong N-H···N catemeric chains that cause rapid precipitation.
Vapor Diffusion Setup: Place the solution in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of a non-polar anti-solvent (e.g., pentane). Cap tightly.
Equilibration: Allow diffusion at 4 °C for 7–14 days. The slow introduction of the anti-solvent allows thermodynamic control over halogen/hydrogen bond formation, promoting larger crystal growth.
Heavy-Atom Data Collection: Harvest a crystal (>50 μm) and mount it on a diffractometer (Mo-Kα or Cu-Kα source).
Absorption Correction (Validation Step): Because iodine (Z=53) absorbs X-rays heavily, you must apply a rigorous multi-scan absorption correction (e.g., SADABS). Failure to do so will result in artificial electron density peaks, masking the 5-amino hydrogen atoms.
Protocol B: MicroED via Continuous Rotation
Use this protocol for rapid structural elucidation directly from synthetic batches or when the compound stubbornly yields only powders[6].
Sample Milling: Deposit 1–2 mg of the amorphous or microcrystalline pyrazole powder between two glass slides. Gently grind for 30 seconds. Causality: This shears the microcrystals into sub-micron fragments (<500 nm) transparent to the electron beam.
Grid Deposition: Dust the ground powder directly onto a glow-discharged Quantifoil copper TEM grid. Shake off excess to ensure a monolayer, preventing multiple scattering events.
Cryo-Plunging: Plunge-freeze the grid in liquid nitrogen. Validation Step: Cryogenic temperatures are mandatory to mitigate radiation damage to the organic framework during electron exposure.
Data Collection: Load into a cryo-TEM (e.g., 200 kV). Locate an isolated nanocrystal and collect diffraction data using continuous rotation (0.5°/sec over a 60°–120° wedge) at an ultra-low electron dose (<0.01 e⁻/Ų/s)[6].
Kinematical Processing: Process the movies using standard software (e.g., DIALS). The ultra-thin nature of the crushed crystals minimizes dynamical scattering, allowing the electrostatic potential map to clearly resolve the 5-amino protons[5].
Workflow Architecture Comparison
Caption: Parallel workflows for structural elucidation, highlighting the speed advantage of MicroED for microcrystalline powders.
Conclusion
For 1-substituted-5-amino-3-iodopyrazoles, the physical properties that make them excellent medicinal chemistry scaffolds—strong hydrogen bond donation and heavy halogen presence—make them notoriously difficult targets for SC-XRD. While SC-XRD remains the gold standard for absolute configuration, MicroED offers a vastly superior alternative for rapid, routine structural verification of these specific compounds. By bypassing the crystallization bottleneck and leveraging the electrostatic potential mapping of electrons, researchers can confidently resolve the 3D architecture and hydrogen-bonding networks of iodopyrazoles directly from synthetic powders.
References
BenchChem - The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide for Researchers and Drug Development Professionals.
ACS Omega - Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
ACS Central Science - The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.
Chemistry World - Microcrystal electron diffraction promises a revolution in study of proteins, small molecules.
Frontiers in Chemistry - Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples.
eScholarship - An Overview of Microcrystal Electron Diffraction (MicroED).
Comparative Guide: Biological Potency of 3-Iodo vs. 3-Chloro Pyrazoles
Executive Summary In medicinal chemistry, the substitution of a halogen atom at the C3 position of a pyrazole ring is a critical "tuning knob" for optimizing biological potency.[1] While both 3-iodo (3-I) and 3-chloro (3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the substitution of a halogen atom at the C3 position of a pyrazole ring is a critical "tuning knob" for optimizing biological potency.[1] While both 3-iodo (3-I) and 3-chloro (3-Cl) variants increase lipophilicity and metabolic stability compared to the unsubstituted parent, they diverge significantly in their mechanism of action within a binding pocket.
3-Iodo Pyrazoles: dominate in affinity-driven scenarios. They exploit the "Sigma-Hole" effect to form strong, directional halogen bonds with backbone carbonyls or Lewis bases. However, their bulk (Van der Waals radius ~1.98 Å) can cause steric clashes in tight pockets.
3-Chloro Pyrazoles: dominate in efficiency-driven scenarios. They offer a balanced profile of moderate lipophilicity, smaller steric footprint (~1.75 Å), and higher metabolic stability. They are often the preferred choice when the binding pocket cannot accommodate the bulk of an iodine atom.
Physicochemical & Mechanistic Comparison
The biological potency difference is rarely random; it is a direct consequence of three fundamental physical properties: Sigma-Hole Magnitude , Steric Volume , and Lipophilicity .
Table 1: Comparative Physicochemical Profile
Feature
3-Chloro Pyrazole
3-Iodo Pyrazole
Biological Implication
Van der Waals Radius
1.75 Å
1.98 Å
3-I requires a larger hydrophobic pocket; 3-Cl fits tighter spaces.
C-X Bond Length
~1.74 Å
~2.10 Å
3-I projects deeper into the binding site.
Sigma-Hole ()
Moderate (+15 to +25 kcal/mol)
High (+30 to +45 kcal/mol)
3-I forms significantly stronger Halogen Bonds (XB).
Lipophilicity ( value)
+0.71
+1.12
3-I drives higher non-specific binding and membrane permeability.
Metabolic Stability
High
Low to Moderate
3-I is prone to oxidative deiodination by CYPs.
The "Sigma-Hole" Mechanism
The primary driver for the superior potency of 3-iodo variants in specific targets (e.g., Kinases, GPCRs) is the Halogen Bond (XB) .
Mechanism: Halogens exhibit an anisotropic electron distribution. While the equatorial region is electron-rich (nucleophilic), the region directly along the C-X bond axis is electron-deficient (electrophilic). This positive patch is the "Sigma-Hole."
I vs. Cl: Iodine is less electronegative and more polarizable than Chlorine, resulting in a much larger and more positive sigma-hole. Consequently, 3-iodo pyrazoles bind more tightly to nucleophilic residues (e.g., the carbonyl oxygen of a hinge region backbone) than their 3-chloro counterparts.
Visualization of Signaling & Logic
Diagram 1: Potency Decision Logic (SAR Workflow)
This decision tree guides the medicinal chemist on when to deploy Cl vs. I at the pyrazole C3 position.
Caption: Decision logic for selecting between 3-Chloro and 3-Iodo substitution based on active site topology and electronic environment.
Experimental Protocols
To objectively compare potency, one must first synthesize the specific regioisomers and then assay them. The synthesis of 3-halo pyrazoles requires specific control to avoid the thermodynamically favored 4-position halogenation.
Protocol A: Regioselective Synthesis of 3-Halo-1H-pyrazoles
Direct halogenation of pyrazole often yields the 4-halo product. To obtain the 3-halo derivative, the Sandmeyer reaction starting from 3-aminopyrazole is the industry standard.
Target Compounds: 3-Chloro-1H-pyrazole (1a) and 3-Iodo-1H-pyrazole (1b).
Reagents:
Starting Material: 3-Aminopyrazole (1.0 eq).
Solvent: Acetonitrile (ACN) or Water/HCl.
Source of Halogen: CuCl₂ (for Cl) or KI/I₂ (for I).
Diazotization: Isoamyl nitrite or NaNO₂/HCl.
Step-by-Step Methodology (3-Chloro):
Dissolution: Dissolve 3-aminopyrazole (10 mmol) in concentrated HCl (15 mL) at 0°C.
Diazotization: Add NaNO₂ (11 mmol) dropwise in water, maintaining temp < 5°C. Stir for 30 mins to form the diazonium salt.
Sandmeyer: Slowly pour the cold diazonium solution into a stirring solution of CuCl (12 mmol) in concentrated HCl at 0°C.
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Nitrogen gas evolution will be observed.
Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
Success Criteria: A >3-fold shift in IC50 between Cl and I indicates a significant specific interaction (likely Halogen Bonding for Iodine or Steric Clash).
Case Study Analysis
Case Study 1: Crizotinib (ALK Inhibitor)[2][3][4]
Structure: Contains a 3-benzyloxy-5-fluoro -phenyl ring attached to the pyrazole.
Observation: In the development of Crizotinib analogues, the 3-chloro substitution on the pyrazole ring (specifically in related SAR series) often provided the optimal balance.
Why Cl? While Iodine provided tighter binding in crystallographic studies due to backbone interactions, the 3-chloro variant maintained high potency (IC50 < 10 nM) while possessing significantly better oral bioavailability and metabolic stability compared to the iodo-analogue.
Case Study 2: Factor Xa Inhibitors
Observation: In a series of pyrazole-based Factor Xa inhibitors, replacing the 3-Cl with 3-I resulted in a 10-fold increase in potency .
Mechanism: X-ray crystallography revealed the Iodine atom filling a specific hydrophobic pocket (S1 subsite) and forming a halogen bond with a backbone carbonyl oxygen (Gly216), which the smaller Chlorine could not bridge effectively.
References
Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. (2026). Link
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. MDPI. (2022). Link
Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry. (2013). Link
Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Benchchem. (2025).[2] Link
Halogen Bonding properties of 4-iodopyrazole vs 4-bromopyrazole. Journal of Chemical Physics. (2017). Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: UV-Vis Absorption Maxima of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
Executive Summary & Technical Context
Compound Identity: 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
CAS Registry (Related): Analogous to 1-alkyl-3-iodo-5-aminopyrazoles used in kinase inhibitor synthesis (e.g., Crizotinib intermediates).
Core Application: Critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in drug discovery.
The Analytical Challenge:
Unlike highly conjugated fluorophores, 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine does not exhibit absorption in the visible spectrum (400–700 nm). It is a colorless solid/oil with absorption strictly in the Ultraviolet (UV) region. Researchers isolating this compound often struggle to distinguish it from its non-iodinated precursors or regioisomers using standard diode-array detectors (DAD) without specific
knowledge.
This guide provides a definitive spectral characterization strategy, comparing the target molecule against key synthetic impurities and structural analogs to establish a robust identification protocol.
Theoretical Framework & Spectral Prediction
The UV-Vis spectrum of this molecule is governed by the electronic transitions of the pyrazole aromatic system, modified by the auxochromic effects of the amino group (-NH2), the iodine atom (-I), and the alkyl side chain.
Base Chromophore (Pyrazole):
transition at nm.
Amino Auxochrome (Position 5): The lone pair on the nitrogen participates in
transitions, causing a bathochromic (red) shift of approximately +15–20 nm.
Iodo Auxochrome (Position 3): Iodine is a heavy atom with significant polarizability. It induces a further bathochromic shift (+10–15 nm) and a hyperchromic effect (increased intensity) compared to the chloro- or bromo-analogs.
Alkyl Group (Isobutyl): exerts a negligible spectral shift (+1–2 nm) via inductive effects (+I) but locks the tautomeric form, preventing the spectral broadening seen in unsubstituted pyrazoles.
Blue-shifted. Harder to detect in cutoff solvents.
Impurity B
3-iodo-1-isobutyl-5-nitro (Oxidized)
270 – 300 nm
Significant red shift due to nitro conjugation.
Analog
1-phenyl-5-aminopyrazole
> 255 nm
Conjugated
Red-shifted due to phenyl ring conjugation.
Critical Insight: To selectively monitor the target product during HPLC/LC-MS, set the detection wavelength to 254 nm . This aligns with the mercury lamp emission line and captures the target's maximum while minimizing noise from non-iodinated precursors (which absorb lower) and solvents.
When developing a purification method (e.g., Flash Chromatography or Prep-HPLC), relying solely on "universal" monitoring (210 nm) is risky because solvents and impurities also absorb there.
Feature
210 nm Detection (Standard)
254 nm Detection (Recommended)
Sensitivity
High (Detects everything)
Moderate (Specific to aromatic systems)
Selectivity
Low (Solvent noise high)
High (Target absorbs strongly; aliphatics do not)
Linearity
Poor (Often saturated)
Excellent (Ideal for quantitation)
Impurity Flagging
Masks des-iodo impurities
Highlights ratio of Iodo vs. Des-iodo
Recommendation: For process control, use a dual-wavelength monitoring strategy:
Channel A (254 nm): Quantify the target 3-iodo product.
Channel B (220 nm): Monitor for the des-iodo impurity (1-isobutyl-1H-pyrazol-5-amine), which has a lower extinction coefficient at 254 nm.
References
Review of Aminopyrazole Synthesis
Synthesis and properties of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
Source: [Beilstein J. Org. Chem. 2011, 7, 179–197]([Link])
Spectral Properties of Halogenated Pyrazoles
Halogenations of 3-aryl-1H-pyrazol-5-amines.[1][2] Beilstein Archives.
Source:
Tautomerism and UV Absorption
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization. Molecules (MDPI).
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
Part 1: Hazard Assessment & Characterization Before any disposal protocol can be initiated, a thorough understanding of the potential hazards is paramount. Based on the known properties of analogous iodo-pyrazoles and am...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Hazard Assessment & Characterization
Before any disposal protocol can be initiated, a thorough understanding of the potential hazards is paramount. Based on the known properties of analogous iodo-pyrazoles and aminopyrazoles, 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine should be handled as a hazardous substance.
Key Hazard Considerations:
Halogenated Organic Compound: The presence of an iodine atom places this compound in the category of halogenated organic wastes. These are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts in the environment.[1][2] Iodinated compounds, in particular, can be sources of elevated organic iodine levels in wastewater and may form harmful iodinated disinfection byproducts during water treatment.[1]
Pyrazole Core: Pyrazole derivatives exhibit a wide range of biological activities and toxicological profiles. Some pyrazolones have been associated with adverse health effects, including convulsions and liver damage in cases of acute intoxication.[3] Chronic toxicity is also a concern, with some aminopyrazoles having the potential to form carcinogenic nitrosamines under certain conditions.[4]
Amine Functionality: The presence of a primary amine group can influence the compound's reactivity and basicity. Amines can be corrosive and may react with other chemicals.
Unknown Toxicity: In the absence of specific toxicological data, it is prudent to assume the compound may be harmful if swallowed, cause skin and eye irritation, and potentially have long-lasting harmful effects on aquatic life.[5]
Data Summary: Hazard Profile of Structurally Similar Compounds
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the presumed hazards, a stringent PPE protocol is non-negotiable.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, a full chemical-resistant suit may be necessary.[8]
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]
Part 3: Waste Segregation & Container Management: The Cornerstone of Safe Disposal
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Waste Segregation Protocol:
Designate a Specific Waste Stream: Establish a dedicated hazardous waste container for 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine and any materials contaminated with it.
Solid Waste:
Collect solid waste (e.g., residual compound, contaminated weighing paper, pipette tips) in a clearly labeled, leak-proof container.
The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
Liquid Waste:
If the compound is in solution, collect it in a separate, labeled, and sealed container.
Crucially, do not mix halogenated organic waste with non-halogenated waste. This is a common and costly mistake that can complicate the disposal process.
Contaminated Labware:
Disposable labware (e.g., gloves, pipette tips) should be placed in the designated solid waste container.
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), with the rinsate collected as hazardous liquid waste.
Container Labeling:
All waste containers must be clearly labeled with the following information:
The words "Hazardous Waste"
The full chemical name: "3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine"
The approximate concentration and quantity
The date the waste was first added to the container
The associated hazards (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard")
Part 4: Approved Disposal Procedures
Under no circumstances should 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine be disposed of down the drain or in the regular trash.[5] This practice is not only non-compliant but also poses a significant threat to the environment.
Disposal Workflow:
Caption: Decision workflow for the disposal of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine.
Primary Disposal Method: Incineration
The most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process is designed to break down the molecule into less harmful components.
Steps for Final Disposal:
Accumulation: Safely accumulate the segregated and labeled waste in a designated and secure area within your laboratory or facility.
Institutional Protocols: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
Professional Disposal: Your EHS office will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.
Part 5: Spill Management
In the event of a spill, immediate and appropriate action is required.
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Part 2.
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
Collection: Collect the spilled material and absorbent in a labeled hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Reporting: Report the spill to your EHS office.
By adhering to these rigorous and scientifically grounded procedures, you can ensure the safe and compliant disposal of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine, thereby protecting yourself, your colleagues, and the environment.
Personal protective equipment for handling 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
Title: Operational Logistics and Safety Protocols for Handling 3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine As a Senior Application Scientist working at the intersection of drug discovery and laboratory safety, I frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Operational Logistics and Safety Protocols for Handling 3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
As a Senior Application Scientist working at the intersection of drug discovery and laboratory safety, I frequently consult with research teams utilizing halogenated pyrazoleamines. Compounds like 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine (also known as 5-amino-3-iodo-1-isobutylpyrazole) are highly valued as electrophilic building blocks in cross-coupling reactions and kinase inhibitor synthesis. However, their unique structural motifs demand rigorous, causality-driven safety protocols.
This guide provides a self-validating operational framework for handling this compound, ensuring that every piece of Personal Protective Equipment (PPE) and every procedural step is directly linked to the chemical's mechanistic hazard profile.
Part 1: Hazard Assessment and Mechanistic Causality
To build a robust safety culture, researchers must understand why specific PPE is chosen. While specific toxicological data for 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine is limited, we can accurately extrapolate its hazard profile from closely related structural analogs, such as 4-iodo-1-methyl-1H-pyrazol-5-amine and 1-isobutyl-5-methyl-1H-pyrazol-3-amine[1]. The presence of a primary amine, a lipophilic isobutyl chain, and a reactive heavy halogen (iodine) triggers specific GHS classifications.
Table 1: Hazard Profile and PPE Causality Matrix
Hazard Class
Mechanistic Causality
Required PPE & Engineering Controls
Dermal Irritation (H315)
The lipophilic 2-methylpropyl (isobutyl) group facilitates rapid lipid bilayer partitioning, allowing the basic amine to penetrate the epidermis and cause localized irritation.
Double-gloving (Nitrile, ≥0.12 mm thickness) to prevent breakthrough; flame-resistant lab coat with knit cuffs to eliminate exposed skin[2].
Ocular Damage (H319)
Nitrogenous bases (amines) can cause rapid saponification of corneal lipids upon contact, leading to severe tissue damage.
Indirect-vented chemical splash goggles. A full face shield is mandatory if solubilizing >100 mL of material[3].
Respiratory (H335)
Fine crystalline powders pose an aerosolization risk. Inhalation deposits reactive iodo-heterocycles directly into the sensitive mucosal lining of the upper respiratory tract.
Work exclusively within a certified chemical fume hood. Use an N95/P100 respirator only if engineering controls fail or are unavailable[2].
Systemic Toxicity (H302)
Harmful if swallowed. The compound can be absorbed through the gastrointestinal tract, potentially interfering with thyroid function due to the iodine substituent.
Strict adherence to lab hygiene; no eating/drinking. Wash hands immediately after doffing gloves[2].
Part 2: Experimental Workflow & Handling Protocol
Standardizing the weighing and transfer process is the most effective way to mitigate exposure. The following step-by-step methodology ensures a closed-loop safety system, minimizing the risk of aerosolizing the active powder.
Operational workflow for the safe handling and transfer of solid pyrazoleamine derivatives.
Step-by-Step Handling Methodology:
Pre-Operation Preparation: Don standard PPE (indirect-vented goggles, lab coat, and double nitrile gloves). Ensure the chemical fume hood is operational with a face velocity of 80-120 feet per minute (fpm)[4].
Static Mitigation: 3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine is typically handled as a dry powder. Use an anti-static gun (e.g., Zerostat) on the weighing paper and micro-spatula. Causality: Eliminating static prevents the electrostatic dispersion of fine, highly active particles outside the weighing zone.
Weighing: Tare the analytical balance strictly inside the fume hood. Using a grounded spatula, transfer the required mass slowly.
Solubilization & Transfer: If preparing a stock solution (e.g., in DMSO for biological assays or DCM for synthesis), add the solvent directly to the weighing vessel inside the hood. Cap the vial tightly before removing it from the engineering control.
Doffing and Hygiene: Remove the outer layer of gloves inside the hood and dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water immediately after completing the procedure[5].
Part 3: Spill Response and Waste Disposal Plan
Because this compound contains an iodine atom, it must not be mixed with standard non-halogenated organic waste. Improper disposal can lead to regulatory violations, environmental toxicity, and dangerous chemical incompatibilities[5].
Logical decision tree for localized spill response and decontamination.
Spill Decontamination Protocol:
Solid Spills: Do not dry-sweep, as this will aerosolize the irritant. Mist the spilled powder lightly with isopropanol (IPA) to bind the dust into a slurry. Wipe up using disposable absorbent towels.
Solution Spills: Cover the spill immediately with universal absorbent pads or vermiculite to halt the spread of the solvent front.
Surface Cleaning: Wash the affected area with a dilute 10% bleach solution (the hypochlorite helps neutralize residual amines) followed by a thorough soap and water rinse[6].
Containment: Place all contaminated wipes, absorbent pads, and compromised PPE into a sealed, clearly labeled secondary containment bag.
Waste Disposal Logistics:
Solid Waste: Empty vials, contaminated gloves, and weighing papers must be placed in a dedicated "Solid Hazardous Waste" container.
Liquid Waste: Solutions containing 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine must be exclusively routed to Halogenated Organic Waste . Causality: Do not mix with acidic waste streams, as the basic pyrazoleamine can undergo exothermic acid-base reactions. Furthermore, isolating halogenated waste prevents the formation of highly toxic, volatile halogenated byproducts during downstream waste incineration.